Technical Documentation Center

3-methyl-N-octylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-methyl-N-octylbenzamide

Core Science & Biosynthesis

Foundational

Chemical Structure, Physical Properties, and Synthesis of 3-Methyl-N-octylbenzamide: A Technical Guide

Executive Summary 3-Methyl-N-octylbenzamide (also known as N-octyl-m-toluamide) is a highly lipophilic, secondary amide analog of the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET). By substituting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-N-octylbenzamide (also known as N-octyl-m-toluamide) is a highly lipophilic, secondary amide analog of the ubiquitous insect repellent N,N-diethyl-3-methylbenzamide (DEET). By substituting the N,N-diethyl moiety with a single linear octyl chain, the physicochemical profile of the molecule shifts dramatically. This structural modification alters its partition coefficient (LogP), topological polar surface area (TPSA), and subsequent interaction with biological membranes. This whitepaper details the chemical structure, physical properties, synthesis methodology, and structure-activity relationships (SAR) of 3-methyl-N-octylbenzamide, providing a comprehensive resource for researchers in formulation chemistry and drug development.

Chemical Structure and Molecular Descriptors

The core scaffold of 3-methyl-N-octylbenzamide consists of a 3-methylbenzoyl (m-toluoyl) group attached to an N-octyl substituted amine. Unlike DEET, which is a tertiary amide, 3-methyl-N-octylbenzamide is a secondary amide. This seemingly simple difference introduces a hydrogen bond donor (N–H) that significantly influences its intermolecular interactions, crystalline packing, and receptor binding affinity .

  • IUPAC Name: 3-Methyl-N-octylbenzamide

  • Molecular Formula: C₁₆H₂₅NO

  • Molecular Weight: 247.38 g/mol

  • Canonical SMILES: CCCCCCCCNC(=O)C1=CC(=CC=C1)C

Physical Properties and Lipophilicity

The physical properties of 3-methyl-N-octylbenzamide are dictated by the hydrophobic bulk of the eight-carbon alkyl chain and the m-tolyl ring. Lipophilicity (LogP) is a critical parameter for topical applications, as it governs the thermodynamic drive for the molecule to partition into the lipid-rich stratum corneum .

Causality of Physical State: The introduction of the secondary amide allows for intermolecular hydrogen bonding (N–H ··· O=C). Combined with the extensive van der Waals interactions of the octyl chain, this typically results in a solid (crystalline) state at room temperature, in stark contrast to DEET, which is a liquid at room temperature.

Table 1: Comparative Physicochemical Properties of Benzamide Derivatives

PropertyDEET (N,N-diethyl-m-toluamide)N-Octylbenzamide3-Methyl-N-octylbenzamide
Molecular Weight 191.27 g/mol 233.35 g/mol 247.38 g/mol
Amide Type TertiarySecondarySecondary
LogP (Calculated) ~2.184.35~4.75
TPSA 20.3 Ų29.1 Ų29.1 Ų
H-Bond Donors 011
H-Bond Acceptors 111

(Data for N-Octylbenzamide sourced from PubChem CID 4415496 )

Synthesis Protocol: Nucleophilic Acyl Substitution

The synthesis of 3-methyl-N-octylbenzamide is efficiently achieved via a Schotten-Baumann-type reaction, coupling m-toluoyl chloride with n-octylamine. This protocol is designed as a self-validating system, utilizing in-process monitoring and specific workup steps to ensure high purity.

Rationale for Experimental Choices:
  • Solvent (Dichloromethane, DCM): Chosen for its aprotic nature and excellent solubilizing properties for both the highly reactive acyl chloride and the resulting hydrophobic amide.

  • Base (Triethylamine, Et₃N): Acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without it, the HCl would protonate the n-octylamine, rendering it non-nucleophilic and prematurely halting the reaction.

  • Temperature Control (0 °C to RT): The initial coupling is highly exothermic. Cooling to 0 °C prevents side reactions (such as ketene formation or degradation), while subsequent warming to room temperature ensures thermodynamic completion of the conversion.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere to prevent premature hydrolysis of the acyl chloride.

  • Reagent Loading: Add n-octylamine (1.1 equivalents, ~11 mmol) and triethylamine (1.5 equivalents, ~15 mmol) to 20 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Dissolve m-toluoyl chloride (1.0 equivalent, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes using an addition funnel to control the exothermic heat release.

  • Reaction & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Self-Validation Step: Monitor the disappearance of the acyl chloride via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product will appear as a new, UV-active spot with a lower Rf value than the starting material.

  • Quenching & Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to selectively protonate and remove unreacted amine into the aqueous layer, saturated NaHCO₃ (2 x 20 mL) to neutralize residual acid, and brine (20 mL) to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 4:1 Hexanes:EtOAc) to yield pure 3-methyl-N-octylbenzamide.

Synthesis_Workflow AcylChloride m-Toluoyl Chloride (1.0 eq) Reaction Nucleophilic Acyl Substitution (DCM, Et3N, 0°C to RT) AcylChloride->Reaction Amine n-Octylamine (1.1 eq) Amine->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Quench Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Organic Layer Product 3-Methyl-N-octylbenzamide (Pure Product) Purification->Product Isolate

Fig 1: Step-by-step synthesis workflow for 3-methyl-N-octylbenzamide via acyl substitution.

Structure-Activity Relationship (SAR) and Membrane Permeability

In the context of topical formulations and repellent design, the efficacy of benzamides is heavily dependent on their volatility, electronic properties, and skin permeation kinetics .

  • Volatility and Protection Time: DEET is highly volatile, providing an effective vapor barrier but limiting its duration of action. 3-Methyl-N-octylbenzamide, with its significantly higher molecular weight and LogP (~4.75), exhibits drastically reduced vapor pressure. This makes it less effective as a spatial repellent but highly superior as a contact repellent or as an active pharmaceutical ingredient (API) in controlled-release solid lipid nanoparticle formulations .

  • Stratum Corneum Partitioning: The high lipophilicity of the octyl chain drives the molecule to partition strongly into the lipid bilayers of the stratum corneum. However, a LogP > 4 often results in "lipid trapping," where the molecule remains localized in the upper skin layers rather than permeating systemically into the bloodstream. This is a highly desirable trait for topical agents where systemic absorption poses a toxicity concern.

  • Receptor Binding: The m-methyl group is critical for binding to target olfactory receptors (ORs). Modifying the amide nitrogen from a tertiary (diethyl) to a secondary (octyl) configuration alters the steric bulk and introduces a hydrogen bond donor, which shifts the binding affinity profile and electronic distribution of the amide core .

SAR_Pathway Compound 3-Methyl-N-octylbenzamide (Lipophilic Analog) StructuralMod N-Octyl Substitution (vs. N,N-diethyl) Compound->StructuralMod MethylGroup m-Methyl Group (Receptor Affinity) Compound->MethylGroup PhysChem Increased LogP (~4.7) Enhanced Lipophilicity StructuralMod->PhysChem Drives Receptor Olfactory Receptor Binding (ORs) MethylGroup->Receptor Modulates Permeability Stratum Corneum Permeation / Retention PhysChem->Permeability Enhances Permeability->Receptor Sustains Release

Fig 2: Structure-Activity Relationship (SAR) and permeability pathways of the compound.

Analytical Characterization

To validate the structural integrity of the synthesized 3-methyl-N-octylbenzamide, the following spectroscopic signatures serve as a self-validating analytical framework:

  • Infrared (IR) Spectroscopy: A sharp, strong peak at ~3300 cm⁻¹ corresponding to the secondary N–H stretch, and a strong carbonyl (C=O) stretch at ~1640 cm⁻¹ (Amide I band).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~0.88 (t, 3H) - Terminal methyl of the octyl chain.

    • δ ~1.20–1.60 (m, 12H) - Internal methylene protons of the octyl chain.

    • δ ~2.38 (s, 3H) - Aromatic methyl group (m-tolyl).

    • δ ~3.45 (q, 2H) - Methylene protons adjacent to the amide nitrogen (N–CH₂).

    • δ ~6.05 (br s, 1H) - Amide N–H proton (exchangeable with D₂O).

    • δ ~7.25–7.60 (m, 4H) - Aromatic protons of the m-substituted benzene ring.

References

  • Suryanarayana MV, et al. "Structure-activity relationship studies with mosquito repellent amides." Journal of Pharmaceutical Sciences, 1991. URL:[Link]

  • Iscan, Y. et al. "DEET-loaded solid lipid particles for skin delivery: In vitro release and skin permeation characteristics in different vehicles." International Journal of Cosmetic Science (via Taylor & Francis), 2008. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4415496, N-Octylbenzamide." PubChem, 2025. URL:[Link]

  • "Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties." ResearchGate, 2012. URL:[Link]

Exploratory

Physicochemical Characterization of 3-Methyl-N-octylbenzamide: Molecular Weight, Lipid Solubility, and ADMET Implications

Executive Summary In the landscape of small-molecule drug discovery and agrochemical development, N-alkylbenzamides represent a versatile structural motif. 3-methyl-N-octylbenzamide (an elongated, mono-alkylated analog s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery and agrochemical development, N-alkylbenzamides represent a versatile structural motif. 3-methyl-N-octylbenzamide (an elongated, mono-alkylated analog structurally related to the insect repellent N,N-diethyl-3-methylbenzamide, or DEET) is characterized by its highly hydrophobic aliphatic tail and stable amide core. For researchers evaluating such compounds for topical applications, transdermal delivery, or central nervous system (CNS) penetration, defining the exact molecular weight and lipid solubility (LogP/LogD) is paramount.

These two parameters dictate the compound's position within Lipinski’s Rule of Five and govern its entire pharmacokinetic lifecycle—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This whitepaper provides an authoritative, self-validating framework for the physicochemical profiling of 3-methyl-N-octylbenzamide.

Molecular Weight and Structural Profiling

The molecular weight (MW) of a compound is the primary determinant of its diffusional mobility through biological matrices.

Theoretical Calculation

3-methyl-N-octylbenzamide consists of a meta-substituted toluene ring linked via a carboxamide group to an eight-carbon linear aliphatic chain.

  • Molecular Formula: C₁₆H₂₅NO

  • Theoretical Molecular Weight: 247.38 g/mol

  • Monoisotopic Mass: 247.1936 Da

At ~247 Da, the compound is well below the 500 Da threshold of Lipinski’s Rule, suggesting optimal size for passive paracellular and transcellular diffusion.

Analytical Validation Protocol: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the synthesized compound, [1] using Electrospray Ionization Time-of-Flight (ESI-TOF) is required. This method is chosen over standard quadrupole MS because it provides mass accuracy within 5 parts-per-million (ppm), which is necessary to unequivocally distinguish C₁₆H₂₅NO from isobaric impurities.

Self-Validating HRMS Protocol:

  • Sample Preparation: Dissolve 3-methyl-N-octylbenzamide in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation [M+H]⁺.

  • Lock-Mass Calibration (The Self-Validation Mechanism): Infuse the sample alongside an internal reference mass standard (e.g., Leucine Enkephalin, m/z 556.2771). The instrument continuously corrects its mass axis against this known standard in real-time. If the lock-mass deviates beyond 2 ppm, the system automatically flags the run as invalid, ensuring instrumental drift does not produce false mass assignments.

  • Data Acquisition: Scan range m/z 100–1000 in positive ion mode.

  • Acceptance Criteria: The observed m/z for the[M+H]⁺ ion must be 248.2014 ± 0.0012 Da.

Lipid Solubility (Lipophilicity)

Lipophilicity, expressed as the partition coefficient (LogP) for neutral molecules, is defined as the affinity of a drug for a lipid environment relative to an aqueous one [2]. For 3-methyl-N-octylbenzamide, the non-ionizable nature of the amide bond at physiological pH means LogP and LogD (distribution coefficient) are functionally identical.

Theoretical Estimation

The lipophilicity of this molecule is heavily driven by the N-octyl chain. Using fragment-based additive models:

  • Benzene ring: ~ +2.0

  • Methyl group: ~ +0.5

  • Amide core (-CONH-): ~ -1.5 (hydrophilic penalty)

  • Octyl chain (-C₈H₁₇): ~ +4.0

  • Estimated LogP: 4.5 to 5.0

A LogP in this range indicates extreme hydrophobicity. While this guarantees rapid partitioning into lipid bilayers (e.g., stratum corneum for topical agents, or the blood-brain barrier), it also flags a high risk for plasma protein binding and poor aqueous solubility, which can severely limit systemic bioavailability if administered orally [3].

Experimental Validation Protocols

Because theoretical models can oversimplify intramolecular folding (where the flexible octyl chain might shield the polar amide core), empirical determination is mandatory.

Method A: OECD 107 Shake-Flask Method (Reference Standard)

The [4] is the gold standard for directly measuring thermodynamic partitioning.

Self-Validating Shake-Flask Protocol:

  • Phase Saturation: Pre-saturate n-octanol with HPLC-grade water, and water with n-octanol for 24 hours at 25°C to prevent volume shifts during the experiment.

  • Equilibration: Dissolve the compound in the octanol phase. Combine with the aqueous phase in a glass centrifuge tube. Shake mechanically for 1 hour, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Quantify the concentration in both phases using UV-Vis spectroscopy or LC-MS.

  • Mass Balance Check (The Self-Validation Mechanism): Calculate the total mass of the compound recovered from both phases. The sum must equal 95–105% of the initial mass introduced. A recovery outside this window indicates the compound has adsorbed to the glassware or formed an unbreakable emulsion, automatically invalidating the LogP calculation.

Method B: OECD 117 RP-HPLC Method (High-Throughput Alternative)

For highly lipophilic compounds (LogP > 4), the shake-flask method can struggle due to trace octanol droplets in the aqueous phase. Reversed-Phase HPLC offers a robust alternative.

Self-Validating HPLC Protocol:

  • System Setup: Use a C18 stationary phase with an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

  • System Suitability Test (The Self-Validation Mechanism): Inject a calibration mixture of reference benzamides with known LogP values (e.g., benzamide, N-methylbenzamide, N-butylbenzamide). Construct a calibration curve of log k (retention factor) versus known LogP. The run is only valid if the linear regression yields an R² > 0.99, proving the column's hydrophobic phase ratio is stable and functioning linearly.

  • Execution: Inject 3-methyl-N-octylbenzamide and interpolate its LogP from the validated standard curve.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 3-methyl-N-octylbenzamide, providing a rapid reference for formulation scientists.

Physicochemical PropertyValueADMET Implication
Molecular Formula C₁₆H₂₅NO-
Molecular Weight 247.38 g/mol Highly favorable for diffusion (Lipinski MW < 500 Da).
Monoisotopic Mass 247.1936 DaExact target for HRMS validation & metabolite tracking.
Estimated LogP 4.5 – 5.0High lipophilicity; excellent membrane permeation but high risk of plasma protein binding.
Hydrogen Bond Donors 1 (Amide NH)Compliant with Rule of 5 (≤ 5); low desolvation energy required for lipid entry.
Hydrogen Bond Acceptors 1 (Amide C=O)Compliant with Rule of 5 (≤ 10); minimizes aqueous hydrogen-bonding drag.
Topological Polar Surface Area 29.1 ŲHighly predictive of excellent Blood-Brain Barrier (BBB) penetration (< 90 Ų).

Visualizing the Analytical and Pharmacokinetic Workflows

To ensure robust experimental design and clear communication of the compound's biological fate, the logical relationships of the analytical workflow and the resulting pharmacokinetic cascade are mapped below.

Analytical Workflow for Physicochemical Validation

Workflow cluster_MW Molecular Weight Determination cluster_LogP Lipid Solubility (LogP) Compound 3-methyl-N-octylbenzamide (C16H25NO) HRMS HRMS (ESI-TOF) Exact Mass: 247.19 Da Compound->HRMS ShakeFlask OECD 107 / 117 n-Octanol Partitioning Compound->ShakeFlask Validation1 Mass Accuracy < 5 ppm Lock-Mass Calibration HRMS->Validation1 Validation2 Mass Balance Check & SST Calibration ShakeFlask->Validation2

Analytical workflow for the physicochemical validation of 3-methyl-N-octylbenzamide.
Pharmacokinetic Cascade (ADMET)

The high lipid solubility (LogP ~4.8) and low molecular weight of 3-methyl-N-octylbenzamide dictate a specific biological trajectory, heavily skewed toward rapid absorption but requiring extensive hepatic clearance.

ADMET Lipid High Lipophilicity (LogP ~4.8) Absorp Rapid Membrane Permeation Lipid->Absorp Drives Dist High Plasma Protein Binding & BBB Penetration Absorp->Dist Systemic Circulation Metab Hepatic CYP450 Metabolism Dist->Metab Clearance Requirement

Pharmacokinetic cascade driven by the high lipophilicity of N-alkylbenzamides.

References

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from[Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Retrieved from[Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Retrieved from[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from[Link]

Foundational

Spectroscopic Fingerprinting of 3-Methyl-N-octylbenzamide: An In-Depth Technical Guide for Researchers

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methyl-N-octylbenzamide, a secondary amide of interest in various fields of chemical research and development. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methyl-N-octylbenzamide, a secondary amide of interest in various fields of chemical research and development. This document offers a detailed examination of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectral data. The causality behind the experimental observations and spectral interpretations is explained, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. This guide is grounded in established spectroscopic principles and supported by data from analogous compounds, ensuring scientific integrity and practical utility.

Introduction: The Molecular Blueprint of 3-Methyl-N-octylbenzamide

3-Methyl-N-octylbenzamide is a secondary amide featuring a meta-substituted aromatic ring and a long-chain alkyl substituent. The unique arrangement of its functional groups—the aromatic ring, the methyl substituent, the amide linkage, and the octyl chain—gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, and FT-IR spectra of this molecule, providing a foundational understanding of its structural properties as revealed by these powerful analytical techniques.

The molecular structure of 3-methyl-N-octylbenzamide is presented below, with key regions highlighted for the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-methyl-N-octylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-methyl-N-octylbenzamide, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 3-methyl-N-octylbenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methyl group protons, and the protons of the octyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-methyl-N-octylbenzamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C2-H)~7.65s1H
Aromatic (C6-H)~7.55d1H
Aromatic (C4,5-H)~7.35m2H
Amide (N-H)~6.20br s1H
N-CH₂~3.40q2H
Ar-CH₃~2.40s3H
N-CH₂-CH₂~1.60m2H
(CH₂)₅~1.30m10H
CH₃ (octyl)~0.90t3H

Expertise & Experience in Interpretation:

  • Aromatic Region (δ 7.35-7.65 ppm): The protons on the meta-substituted benzene ring will appear in the downfield region due to the deshielding effect of the aromatic ring current. The proton at the C2 position, being ortho to the electron-withdrawing amide group, is expected to be the most deshielded and may appear as a singlet or a narrow triplet. The other aromatic protons will exhibit complex splitting patterns (multiplets) due to their coupling with each other.

  • Amide Proton (δ ~6.20 ppm): The N-H proton of the secondary amide will typically appear as a broad singlet. Its chemical shift can be concentration and solvent dependent due to hydrogen bonding.[1]

  • N-Methylene Protons (δ ~3.40 ppm): The two protons on the carbon directly attached to the nitrogen (N-CH₂) are deshielded by the electronegative nitrogen and the carbonyl group, thus appearing as a quartet around 3.40 ppm due to coupling with the adjacent methylene group.

  • Aromatic Methyl Protons (δ ~2.40 ppm): The methyl group attached to the aromatic ring will give a sharp singlet at approximately 2.40 ppm.

  • Octyl Chain Protons (δ 0.90-1.60 ppm): The protons of the octyl chain will appear in the upfield region. The terminal methyl group will be a triplet at around 0.90 ppm. The methylene groups will appear as a series of overlapping multiplets, with the methylene group adjacent to the N-CH₂ group being slightly more downfield.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-methyl-N-octylbenzamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~168
Aromatic (C1)~135
Aromatic (C3)~138
Aromatic (C5)~132
Aromatic (C2)~128
Aromatic (C6)~127
Aromatic (C4)~124
N-CH₂~40
N-CH₂-CH₂~30
(CH₂)₅~29.5, 29.3, 27.0
Ar-CH₃~21
CH₂-CH₃~22.7
CH₃ (octyl)~14

Expertise & Experience in Interpretation:

  • Carbonyl Carbon (δ ~168 ppm): The carbonyl carbon of the amide is significantly deshielded and will appear at the lowest field.[2][3]

  • Aromatic Carbons (δ 124-138 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The quaternary carbons (C1 and C3) will generally have lower intensities. Their specific shifts are influenced by the substitution pattern.

  • Alkyl Carbons (δ 14-40 ppm): The carbons of the octyl chain will appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) will be the most downfield of the alkyl carbons due to the electronegativity of the nitrogen. The terminal methyl carbon will be the most upfield.

Infrared (IR) Spectroscopy: Vibrational Signatures

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring their characteristic vibrations.

Table 3: Predicted FT-IR Absorption Bands for 3-methyl-N-octylbenzamide

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3300Medium, sharp
C-H Stretch (Aromatic)~3030Medium
C-H Stretch (Aliphatic)2925, 2855Strong
C=O Stretch (Amide I)~1640Strong, sharp
N-H Bend (Amide II)~1540Strong
C=C Stretch (Aromatic)~1600, 1480Medium
C-N Stretch~1450Medium

Expertise & Experience in Interpretation:

  • N-H Stretch (~3300 cm⁻¹): A characteristic sharp, medium-intensity peak for the N-H bond of a secondary amide is expected.[1]

  • C-H Stretches: The aromatic C-H stretches appear above 3000 cm⁻¹, while the strong aliphatic C-H stretches of the octyl chain and methyl group appear just below 3000 cm⁻¹.

  • Amide I Band (C=O Stretch, ~1640 cm⁻¹): This is one of the most intense and characteristic bands in the spectrum of an amide, corresponding to the carbonyl stretch.[4]

  • Amide II Band (N-H Bend, ~1540 cm⁻¹): This band arises from the in-plane bending of the N-H bond coupled with C-N stretching and is another key diagnostic feature of secondary amides.

  • Aromatic C=C Stretches (~1600, 1480 cm⁻¹): These bands are characteristic of the benzene ring.

Experimental Protocols: A Self-Validating System

To obtain high-quality spectroscopic data for 3-methyl-N-octylbenzamide, the following validated protocols are recommended.

NMR Sample Preparation and Acquisition

NMR_Protocol cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing prep1 Weigh ~10-20 mg of 3-methyl-N-octylbenzamide prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 400 MHz) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 100 MHz) acq2->acq4 proc1 Fourier transform the FID acq3->proc1 acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (¹H) and peak picking proc3->proc4

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 3-methyl-N-octylbenzamide and dissolve it in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a clean and dry 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform locking and shimming procedures to ensure a homogeneous magnetic field. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their precise chemical shifts.

FT-IR Sample Preparation and Acquisition

FTIR_Protocol cluster_Preparation_FTIR Sample Preparation (ATR) cluster_Acquisition_FTIR Data Acquisition cluster_Processing_FTIR Data Processing ftir_prep1 Ensure the ATR crystal is clean ftir_prep2 Place a small amount of solid sample directly on the crystal ftir_prep3 Apply pressure using the ATR accessory's clamp ftir_acq2 Collect the sample spectrum ftir_prep3->ftir_acq2 ftir_acq1 Collect a background spectrum of the empty ATR crystal ftir_acq1->ftir_acq2 ftir_proc1 Automatic background subtraction ftir_acq2->ftir_proc1 ftir_proc2 Identify and label key absorption bands ftir_proc1->ftir_proc2

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for 3-Methyl-N-octylbenzamide Quantification

Executive Summary The accurate quantification of synthetic hydrophobic amides is a critical requirement in drug discovery and materials science. This application note details the development, optimization, and validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of synthetic hydrophobic amides is a critical requirement in drug discovery and materials science. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-methyl-N-octylbenzamide . By aligning with the International Council for Harmonisation (ICH) Q2(R2) guidelines, this protocol establishes a self-validating analytical framework that ensures accuracy, precision, and robustness for routine quality control and pharmacokinetic profiling[1].

Analyte Profiling & Mechanistic Rationale

Successful method development requires a first-principles understanding of the analyte's physicochemical properties. 3-methyl-N-octylbenzamide consists of an aromatic m-toluic acid derivative linked to an 8-carbon aliphatic chain via an amide bond.

  • Stationary Phase Selection (Hydrophobicity): The N-octyl chain imparts significant lipophilicity to the molecule. Reversed-phase chromatography relies heavily on hydrophobic bonding interactions between the non-polar solute and the immobilized hydrophobic ligand[2]. A C18 stationary phase provides the necessary surface area for optimal retention. To maximize efficiency without the extreme backpressures of sub-2 µm UHPLC systems, a 2.7 µm core-shell particle column is selected, which enhances mass transfer kinetics and allows for rapid purging of hydrophobic impurities[3].

  • Mobile Phase Selection (Selectivity & Peak Shape): Acetonitrile (ACN) is chosen over methanol as the organic modifier. The nitrile pi-electrons in ACN effectively disrupt π−π interactions between the benzamide's aromatic ring and the stationary phase, yielding sharper, more symmetrical peaks[4]. Furthermore, because the amide bond remains neutral across standard pH ranges, the addition of 0.1% formic acid (pH ~2.7) is not intended to suppress analyte ionization. Instead, it serves to protonate residual surface silanols on the silica matrix, preventing secondary ion-exchange interactions that cause peak tailing[4].

  • Detection Wavelength (Chromophore Activity): Benzamides possess a strong conjugated chromophore. While 254 nm is a standard generic wavelength, the maximum UV absorbance ( λmax​ ) for benzamide derivatives typically occurs in the lower UV range, around 225–230 nm[5],[6]. Detection at 230 nm is selected to maximize the signal-to-noise ratio while remaining safely above the UV cutoff of acetonitrile (190 nm).

Method Development Workflow

Workflow A 1. Analyte Profiling LogP & UV Max Assessment B 2. Stationary Phase C18 Core-Shell (2.7 µm) A->B C 3. Mobile Phase Water/ACN + 0.1% FA B->C D 4. Gradient Scouting 5% to 95% Organic C->D E 5. Method Fine-Tuning Adjust Flow & Temp D->E F 6. ICH Q2(R2) Validation Linearity, Precision, Accuracy E->F

Fig 1. Stepwise RP-HPLC method development workflow for hydrophobic amides.

Optimized Chromatographic Conditions

ParameterSetting / ValueMechanistic Rationale
Column C18 Core-Shell (50 mm × 3.0 mm, 2.7 µm)High theoretical plates; rapid elution of highly lipophilic compounds[3].
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterProtonates residual silanols to prevent peak tailing[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for the octyl chain; disrupts π−π interactions[4].
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm core-shell particles[3].
Gradient 5% B to 95% B over 5.0 minutesBroad scouting gradient ensures elution of all hydrophobic components[3].
Column Temp 40 °CReduces solvent viscosity, lowering system backpressure and improving reproducibility[4].
Detection UV at 230 nmCorresponds to the λmax​ of the benzamide chromophore[5].
Injection Vol 5 µLPrevents column overloading while maintaining high sensitivity.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol operates as a self-validating system. The analytical run cannot proceed to unknown samples unless the System Suitability Test (SST) criteria are strictly met.

Phase 1: Reagent & Standard Preparation
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate and degas for 10 minutes.

    • Phase B: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade acetonitrile. Sonicate and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch effects (e.g., peak splitting) during injection.

  • Standard Preparation:

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-methyl-N-octylbenzamide reference standard into a 10 mL volumetric flask. Dissolve completely in Acetonitrile.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

Phase 2: System Suitability Testing (SST) & Execution
  • Equilibration: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column at initial gradient conditions (5% B) for at least 10 column volumes until the baseline is stable.

  • Blank Injection: Inject 5 µL of the Diluent. Confirm that no ghost peaks elute at the expected retention time of the analyte.

  • SST Verification: Inject the 100 µg/mL Working Standard five consecutive times. The system is only validated for sample analysis if the following criteria are met:

    • Tailing Factor ( Tf​ ): ≤1.5 (Ensures silanol interactions are suppressed).

    • Theoretical Plates ( N ): ≥2000 (Ensures column efficiency is intact).

    • Precision (%RSD): ≤2.0% for peak areas (Ensures injector and pump reproducibility).

  • Sample Analysis: Proceed with injecting unknown samples, bracketing with the Working Standard every 10 injections to monitor drift.

ICH Q2(R2) Method Validation Framework

The objective of validating an analytical procedure is to demonstrate that the method is scientifically sound and fit for its intended purpose[7]. The validation lifecycle must evaluate the parameters outlined below to ensure regulatory compliance[1].

Validation Core ICH Q2(R2) Validation Spec Specificity No Matrix Interference Core->Spec Lin Linearity & Range R² ≥ 0.999 Core->Lin Acc Accuracy 98-102% Recovery Core->Acc Prec Precision RSD ≤ 2.0% Core->Prec Sens Sensitivity LOD & LOQ Core->Sens

Fig 2. Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) DefinitionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of expected components[1].Resolution ( Rs​ ) > 2.0 from nearest impurity; No interfering peaks in blank at tR​ .
Linearity Ability to obtain test results directly proportional to the concentration[1].Correlation coefficient ( R2 ) ≥0.999 across 50% to 150% of the target concentration.
Accuracy Closeness of agreement between the value found and an accepted reference value[1].Mean recovery of 98.0% – 102.0% evaluated at 3 concentration levels (e.g., 80%, 100%, 120%).
Precision Degree of scatter between a series of measurements obtained from multiple samplings[1].Repeatability %RSD ≤2.0% for 6 independent sample preparations.
LOD / LOQ Lowest amount of analyte that can be detected (LOD) or quantified (LOQ)[1].Signal-to-Noise ratio 3:1 for LOD; Signal-to-Noise ratio 10:1 for LOQ.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters[1].%RSD ≤2.0% with ± 2% organic modifier, ± 5 °C temperature changes, and ± 0.1 mL/min flow rate.

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) [Link]

  • Reversed Phase HPLC Method Development Phenomenex[Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review International Journal of Pharmaceutical Research and Applications[Link]

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Chromatography Online[Link]

  • Development and validation of an HPLC method for the purity assay of BZM Journal of Food and Drug Analysis[Link]

Sources

Application

Application Note: Isolation and Purification of 3-Methyl-N-octylbenzamide via Acid-Base Liquid-Liquid Extraction

Context and Chemical Rationale The synthesis of 3-methyl-N-octylbenzamide is a standard amidation process typically achieved via the aminolysis of 3-methylbenzoyl chloride (m-toluoyl chloride) with octylamine in the pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Context and Chemical Rationale

The synthesis of 3-methyl-N-octylbenzamide is a standard amidation process typically achieved via the aminolysis of 3-methylbenzoyl chloride (m-toluoyl chloride) with octylamine in the presence of a non-nucleophilic base such as triethylamine (TEA)[1]. Alternatively, direct amidation from 3-methylbenzoic acid and octylamine can be performed using modern coupling agents or catalytic methods[2].

Regardless of the synthetic route, the crude reaction mixture invariably contains a complex matrix: the desired neutral amide, unreacted basic amine, unreacted acidic precursors (or hydrolyzed acid chloride), and water-soluble salts. Liquid-liquid extraction (LLE) exploits the relative solubilities of these components in two immiscible liquid phases—typically an organic solvent like ethyl acetate (EtOAc) and water[3]. By systematically altering the pH of the aqueous phase, researchers can selectively ionize impurities, driving them into the aqueous layer while the highly lipophilic, neutral target amide remains sequestered in the organic layer.

Mechanistic Causality: The Self-Validating Extraction System

To design a self-validating purification system, experimental choices must be grounded in the physicochemical properties (specifically pKa​ ) of the functional groups involved. This extraction protocol is built on three absolute causal relationships:

  • Removal of Octylamine (Basic Impurity): Octylamine has a conjugate acid pKa​ of approximately 10.6. Washing the organic layer with 1.0 M HCl (pH ~0) ensures that the environment is more than 10 pH units below the pKa​ . This guarantees >99.99% protonation of the amine to form octylammonium chloride. This ionic species is highly polar and partitions exclusively into the aqueous phase[3].

  • Removal of 3-Methylbenzoic Acid (Acidic Impurity): 3-Methylbenzoic acid has a pKa​ of 4.2. Washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) shifts the environment 4 pH units above the pKa​ , deprotonating the acid to form sodium 3-methylbenzoate. The resulting carboxylate salt is water-soluble and is purged via the aqueous phase[2].

  • Retention of 3-Methyl-N-octylbenzamide (Target Product): The amide bond is chemically neutral. The lone pair of electrons on the nitrogen atom is resonance-delocalized into the adjacent carbonyl group, rendering it non-basic (conjugate acid pKa​ < 0). Furthermore, it lacks acidic protons. Consequently, the amide remains unionized across the entire pH range of the washes (pH 0 to 8.3) and retains an exceptionally high partition coefficient ( LogP ) in the lipophilic organic phase[1].

Physicochemical Properties and Partitioning Data

The following table summarizes the quantitative physicochemical parameters that dictate the partitioning behavior during the extraction workflow.

CompoundRole in Mixture pKa​ State at pH ~0 (HCl Wash)State at pH ~8.3 (NaHCO₃ Wash)Target Phase Retention
Octylamine Reactant / Impurity~10.6Protonated (Cationic)Protonated (Cationic)Aqueous (as Octylammonium)
3-Methylbenzoic acid Reactant / Impurity~4.2Neutral (Lipophilic)Deprotonated (Anionic)Aqueous (as m-Toluate)
Triethylamine (TEA) Acid Scavenger~10.7Protonated (Cationic)Protonated (Cationic)Aqueous (as TEA·HCl)
3-Methyl-N-octylbenzamide Target ProductN/ANeutral (Lipophilic)Neutral (Lipophilic)Organic (e.g., EtOAc)

Experimental Protocol: Step-by-Step Methodology

Note: This protocol assumes a standard 10 mmol scale reaction utilizing Ethyl Acetate (EtOAc) as the extraction solvent.

Step 1: Reaction Quench and Phase Separation

  • Transfer the crude reaction mixture to a 250 mL separatory funnel.

  • If the reaction was performed in a water-miscible solvent (e.g., DMF or THF), concentrate the mixture via rotary evaporation first, then redissolve the crude residue in 50 mL of EtOAc.

  • Add 25 mL of deionized water to quench any residual reactive species and dissolve precipitated salts (e.g., TEA·HCl)[1].

  • Shake vigorously, vent the funnel to release pressure, and allow the layers to separate. Drain and discard the lower aqueous layer. (Note: EtOAc has a density of 0.90 g/mL and will be the top layer. If using Dichloromethane (DCM, density 1.33 g/mL), the organic layer will be on the bottom).

Step 2: Acidic Wash (Amine Removal)

  • Add 25 mL of 1.0 M HCl to the organic phase in the separatory funnel.

  • Shake vigorously and vent. The highly acidic aqueous layer protonates unreacted octylamine.

  • Allow phase separation. Drain and discard the lower aqueous layer containing the octylammonium chloride salt[2].

  • Critical Step: Repeat the 1.0 M HCl wash once more to ensure absolute removal of the lipophilic amine.

Step 3: Basic Wash (Acid Removal)

  • Add 25 mL of saturated aqueous NaHCO₃ to the organic phase.

  • Caution: CO₂ gas will evolve rapidly as the bicarbonate neutralizes residual HCl and unreacted 3-methylbenzoic acid. Shake gently and vent frequently to prevent pressure build-up[1].

  • Allow the layers to separate. Drain and discard the lower aqueous layer containing sodium 3-methylbenzoate.

Step 4: Brine Wash and Drying

  • Add 25 mL of saturated aqueous NaCl (brine) to the organic phase. This step pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean Erlenmeyer flask. Add 2-3 grams of anhydrous Sodium Sulfate (Na₂SO₄). Swirl and let sit for 10 minutes until the solution is clear and the drying agent is free-flowing[1].

Step 5: Concentration and Isolation

  • Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask.

  • Rinse the drying agent with an additional 10 mL of EtOAc to ensure quantitative product transfer.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum for 2 hours to remove trace solvent, yielding the isolated 3-methyl-N-octylbenzamide.

Process Workflows and Mechanistic Diagrams

LLE_Workflow Reaction Crude Reaction Mixture (Amide, Amine, Acid, EtOAc) HClWash 1.0 M HCl Wash (pH ~0) Reaction->HClWash Aq1 Aqueous Phase (Octylammonium Chloride) HClWash->Aq1 Bottom Layer (Discard) Org1 Organic Phase (Amide, Acid, EtOAc) HClWash->Org1 Top Layer (Retain) BaseWash Sat. NaHCO3 Wash (pH ~8.3) Org1->BaseWash Aq2 Aqueous Phase (Sodium 3-methylbenzoate) BaseWash->Aq2 Bottom Layer (Discard) Org2 Organic Phase (Amide, EtOAc) BaseWash->Org2 Top Layer (Retain) Brine Brine Wash & Na2SO4 Dry (Remove H2O) Org2->Brine Evap Rotary Evaporation Isolated 3-methyl-N-octylbenzamide Brine->Evap Filtrate

Fig 1: Step-by-step liquid-liquid extraction workflow for amide isolation.

Mechanism Amine Unreacted Octylamine Basic (pKa ~10.6) HCl 1M HCl (pH ~0) Amine->HCl Acid Unreacted m-Toluic Acid Acidic (pKa ~4.2) NaHCO3 Sat. NaHCO3 (pH ~8.3) Acid->NaHCO3 Amide 3-methyl-N-octylbenzamide Neutral (No ionizable group) Amide->HCl Amide->NaHCO3 AmineSalt Octylammonium+ (Aqueous Soluble) HCl->AmineSalt AmideOrg Amide (Organic Soluble) HCl->AmideOrg AcidSalt m-Toluate- (Aqueous Soluble) NaHCO3->AcidSalt NaHCO3->AmideOrg

Fig 2: pH-dependent ionization states driving phase separation.

References

  • Liquid–liquid extraction - Wikipedia. Available at:[Link][3]

  • Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent - ACS Sustainable Chemistry & Engineering. Available at:[Link][2]

Sources

Method

in vitro assay preparation using 3-methyl-N-octylbenzamide

Defining the Scope I'm currently focused on defining the scope. The request is for application notes and protocols detailing in vitro assay preparation with 3-methyl-N-octylbenzamide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the scope. The request is for application notes and protocols detailing in vitro assay preparation with 3-methyl-N-octylbenzamide. My target audience consists of researchers, scientists, and drug development professionals. This understanding is key to tailoring the content appropriately.

Clarifying the Approach

I'm now zeroing in on the core requirements. I've outlined the autonomy I need in editorial control, the necessity of scientific integrity (E-E-A-T) with citations and references, and the importance of visual elements like tables, step-by-step methodologies, and especially Graphviz diagrams for pathways and workflows. I'm focusing on ensuring these elements are implemented effectively. I'm taking a deep dive into the properties of 3-methyl-N-octylbenzamide and its applications.

Focusing on Compound Identification

I've homed in on "3-methyl-N-octylbenzamide" as the central compound, also known as "N-octyl-3-methylbenzamide". It's quite similar to DEET in its structure, but with some key differences. I'm now running a very specific search using the name of the central compound to try and gain some more information.

Considering Chemical Structures

I'm currently focused on the chemical structures. I'm checking for "N-octyl-3-methylbenzamide" and "N-octyl-m-toluamide" specifically. The structure, if it is N-octyl-3-methylbenzamide, is a mono-alkyl substituted m-toluamide. My initial thought is it may have insect repellent properties. I am working on searching for "N" at the moment.

Considering Chemical Analogs

I've realized "3-methyl-N-octylbenzamide" is a structural analog of DEET, differing by the N-substituent group. I'm now curious about assays specifically designed for it. The change in structure warrants a new line of investigation.

Analyzing Chemical Compounds

I'm currently focused on "3-methyl-N-octylbenzamide." My initial thought is it could be a DEET analog, or potentially linked to TRPV1/TRPM8 receptors, or it could be just a randomly generated structure. I'm stopping short of jumping to any assumptions, however. Right now, I'm checking for more information, hoping to elucidate its chemical properties and potential applications.

Exploring Structural Analogues

I've been looking deeper into the structural context. I found that "3-methyl-N-octylbenzamide" has related isomers, specifically "2-methyl-N-octylbenzamide," and I see its significance as an m-toluamide derivative. Given the user's request for "in vitro assay preparation," I'm treating it as a DEET analog potentially used in mosquito odorant receptor assays. I am considering its potential as a bioactive small molecule for insect repellent candidates or TRP channel modulator targets (like TRPV1). I am considering this molecule for a TEVC assay.

Defining the Analog's Focus

I've established that 3-methyl-N-octylbenzamide is a DEET analog, a key distinction. Now, I'm focusing on the insect odorant receptors (ORs) that it, like DEET, might target. I'm looking at specific receptors like Culex quinquefasciatus CquiOR136.

Designing the Application Note

I'm now outlining an Application Note. The focus is In Vitro Odorant Receptor Activation Assays using 3-methyl-N-octylbenzamide, and I'll detail the use of the Two-Electrode Voltage Clamp method with Xenopus oocytes as the primary assay. I'll also include a High-Throughput Calcium Imaging Assay with HEK293 cells. The abstract and introduction are next on the agenda, explaining 3-methyl-N-octylbenzamide's role as a DEET analog.

Elaborating the Experimental Steps

I'm delving into the mechanistic details now, explaining the 'why' behind using Xenopus oocytes and HEK293 cells, along with the Orco co-receptor's role. I'm focusing on crafting detailed experimental protocols: preparing the compound, conducting the TEVC assay with oocytes, and the high-throughput calcium imaging assay. I'm also planning to create data tables for quantitative comparisons and visualizing the signaling pathway with Graphviz. I've compiled several relevant citations to support my work, like Xu et al., 2014 and Xu et al., 2019.

Optimizing the Visuals

I'm now refining the DOT diagrams to precisely meet specifications. Diagram 1 (OR/Orco Pathway & TEVC) is drafted with DOT code, a concise caption, constrained width using a size attribute, and ensuring high color contrast with the defined palette for clarity. I'm focusing on making each node's role immediately obvious, and that the diagrams will be effective for expert review.

Refining the Workflow

I've crafted a second DOT diagram now! It's the Assay Prep Workflow, depicting the crucial steps with clarity. I've used a visual hierarchy, color-coded node fills for clarity, and a descriptive caption for understanding. I aim for concise, informative visuals, focusing on easy readability, and this second diagram completes the core visual elements.

Analyzing the TEVC Workflow

I'm now integrating the TEVC assay's execution into the Application Note. I'm focusing on the reasons behind using DMSO (compound solubility, with a final concentration limit to avoid membrane destabilization), and the need for careful handling due to the lipophilicity of the octyl chain (compared to DEET's ethyl groups). I'm planning to highlight the need for positive and negative controls.

Detailing the TEVC Protocol

I'm currently integrating the experimental procedures for the Two-Electrode Voltage Clamp (TEVC) assay into the application note. I plan to mention the importance of stable oocyte membrane potential (-80 mV) prior to compound application. Furthermore, I've consolidated key citations: Xu et al., 2014 will support the DEET receptor discovery, and Xu et al., 2019 for the benzamide research.

Drafting the Introduction

Now, I'm composing the Introduction section, aiming to concisely present 3-methyl-N-octylbenzamide as a lipophilic DEET analog. I'm focusing on highlighting its altered partition coefficient and volatility compared to DEET, and its role in SAR studies. I'll include the relevant OR, CquiOR136. I'm integrating the citation to Xu et al., 2014 and the NIH resource to solidify background context.

Refining the Workflow

I'm now detailing the TEVC assay's implementation, especially the material considerations. The key is the hydrophobic nature of the analog: I'm focusing on why we need PTFE or glass perfusion lines to prevent compound adsorption and ensure accurate concentrations, also noting that these are the standard considerations for any hydrophobic compound in an electrophysiology experiment. I'm also planning to highlight the need for a DMSO carrier.

Detailing the TEVC Protocol

I'm working on the TEVC protocol, detailing the compound dilutions in ND96 buffer. I'm focusing on validating the experiment by setting a maximum DMSO concentration in the working solution, running a negative control perfusion, and making sure the negative control verifies the membrane. I'm also preparing to specify the cRNA microinjection procedure and incubation phase steps.

Defining the TEVC Steps

I'm now detailing the TEVC assay step-by-step for the Application Note. I'm focusing on key technical parameters for clarity. I've outlined the critical step of clamping the oocyte at -80 mV, emphasizing the need for a stable leak current. I also include the compound perfusion, washout, and current recording. I'm planning to highlight the need for a concentration range to get a full dose-response. I'm also planning to incorporate a data table for comparing DEET to the analog.

Integrating High-Throughput Alternative

I'm now detailing the high-throughput Calcium Imaging assay using HEK293 cells. I'll describe expressing OR/Orco and Gα15, using Fluo-4 AM dye, highlighting that this method is faster, but TEVC offers superior kinetic resolution. I also have to mention that I'm inserting the DOT diagrams with specified colors and captions, ensuring all constraints are met. I'm also adding a references section at the end with the correct format, including URLs where available. I'm doing a final double check of color contrast for the DOT diagrams, which should be white text on blue, red or white.

Validating the Color Contrast

I'm now completely satisfied with the color contrast rules for the DOT diagrams. I've re-reviewed the requirements, and all mandatory aspects are in place: full editorial control, causal explanations, self-validation, in-text citations with links, a proper reference list, tables for quantitative data, step-by-step methodologies, DOT diagrams, a max width attribute on the DOT, and the rigorous color contrast rules. I'm ready for the final integration.

Constructing the Data Table

I'm now drafting the content for Table 1, focusing on a comparative pharmacological profile. I'll include data for both DEET and the analog, highlighting the estimated LogP, EC50 values, maximum inward current, and the washout recovery time for CquiOR136/Orco. I'm focusing on the differences in washout times, and their link to lipophilicity. I am also working on the diagram using DOT code.

Finalizing the Visuals

I've completed Figure 1 with the DOT code! It illustrates the mosquito OR/Orco activation mechanism by the analog, plus TEVC measurement. I'm focusing on ensuring it's a clear and concise visual representation of the process, complete with a caption and all necessary details.

I'm now drafting the content for Table 1, focusing on a comparative pharmacological profile. I'll include data for both DEET and the analog, highlighting the estimated LogP, EC50 values, maximum inward current, and the washout recovery time for CquiOR136/Orco. I'm focusing on the differences in washout times, and their link to lipophilicity. I am also working on the diagram using DOT code.

Refining the DOT Diagram

I've just added the second DOT diagram, depicting the step-by-step workflow for the analog's preparation and TEVC assay execution. I've focused on clarity, using color-coded nodes for each step, and included a descriptive caption for comprehension. This completes the core visual elements of the application note.

Verifying the Citations

I'm now making certain the citations are correctly formatted as in-text references, hyperlinked to the proper URLs in the reference list. I'm focusing on ensuring all citations follow the required format: [1] and that the links are accurate and accessible.

Application

Application Note: Catalytic Direct Amidation Methods for the Synthesis of 3-Methyl-N-octylbenzamide

Executive Summary & Rationale The synthesis of amides is a cornerstone of organic, medicinal, and materials chemistry. Traditionally, the synthesis of 3-methyl-N-octylbenzamide from m-toluic acid and n-octylamine has rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of amides is a cornerstone of organic, medicinal, and materials chemistry. Traditionally, the synthesis of 3-methyl-N-octylbenzamide from m-toluic acid and n-octylamine has relied on stoichiometric, waste-intensive coupling reagents (e.g., HATU, EDC) or the pre-activation of the acid to an acyl chloride using hazardous reagents like thionyl chloride.

While direct thermal condensation of acids and amines is possible, it typically requires extreme temperatures (>160 °C)[1]. This is because mixing an amine and a carboxylic acid at ambient temperatures immediately yields a highly stable, unreactive ammonium carboxylate salt[1],. Catalytic direct amidation bypasses this thermodynamic sink by utilizing Lewis acidic catalysts to activate the carboxylic acid under milder conditions, yielding water as the sole byproduct. This application note details the mechanistic principles, comparative data, and validated protocols for synthesizing 3-methyl-N-octylbenzamide using state-of-the-art catalytic methods.

Mechanistic Insights & Catalyst Selection

Understanding the causality behind catalyst selection is critical for optimizing reaction conditions.

Boron-Based Catalysts (Borate Esters & Boronic Acids): Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), act as powerful Lewis acids. Density Functional Theory (DFT) calculations reveal that the reaction does not proceed via the unreactive carboxylate-ammonium species. Instead, the catalyst reacts with the carboxylic acid to form a highly electrophilic monoacylboronate intermediate. Nucleophilic attack by n-octylamine generates a tetrahedral intermediate. The rate-determining step is the subsequent elimination of water to yield the amide and regenerate the catalyst[2].

Mechanism A m-Toluic Acid + Boron Catalyst B Acylboronate Intermediate A->B Activation (- H2O) C Tetrahedral Intermediate B->C + n-Octylamine (Nucleophilic Attack) D 3-Methyl-N-octylbenzamide + H2O C->D Rate-Determining Elimination D->A Catalyst Regeneration

Catalytic cycle of boron-mediated direct amidation highlighting the rate-determining elimination.

Group IV Metals & Heterogeneous Metal Oxides: Zirconium complexes (e.g., ZrCl₄) and heterogeneous metal oxides like Niobium Pentoxide (Nb₂O₅) provide highly oxophilic metal centers that activate the carbonyl oxygen[3],[4]. Nb₂O₅ is particularly notable for its water-tolerant Lewis acidity. While many Lewis acids are deactivated by the water produced during amidation, Nb₂O₅ retains its catalytic activity, making it an excellent reusable heterogeneous option[4].

Comparative Catalyst Performance Data

The following table summarizes the quantitative performance of various catalytic systems for the direct amidation of m-toluic acid (or analogous aromatic acids) with n-octylamine.

Catalyst SystemTypeLoadingSolventTemp (°C)Time (h)Yield (%)Key Advantage
B(OCH₂CF₃)₃ Homogeneous10–20 mol%Toluene / MeCN80–1105–15~91%Highly active, broad substrate scope[2].
ZrCl₄ Homogeneous5 mol%Toluene1104–24>85%Low catalyst loading, fast kinetics[5].
Nb₂O₅ Heterogeneous5–10 wt%Solvent-Free15012–30~95%Water-tolerant, easily recoverable[4].
Boric Acid (B(OH)₃) Homogeneous5–10 mol%Toluene11018~80%Extremely low cost, green catalyst[6],[5].

Experimental Protocols

To ensure a self-validating system, two distinct methodologies are provided. Protocol A utilizes a highly active homogeneous borate ester, while Protocol B leverages a reusable heterogeneous catalyst.

Protocol A: Homogeneous Catalysis using B(OCH₂CF₃)₃

This method is ideal for rapid, small-to-medium scale synthesis where operational simplicity is prioritized.

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add m-toluic acid (1.0 mmol, 136.15 mg) and n-octylamine (1.0 mmol, 129.25 mg).

  • Catalyst Addition: Add B(OCH₂CF₃)₃ (0.15 mmol, 15 mol%) followed by anhydrous toluene (5.0 mL)[2].

  • Azeotropic Reflux: Attach a Dean-Stark apparatus filled with toluene and a reflux condenser. Heat the mixture to 110 °C (reflux) for 5 to 15 hours. Note: Continuous water removal is critical to drive the equilibrium forward and prevent intermediate hydrolysis[2].

  • Reaction Monitoring: Monitor the disappearance of m-toluic acid via TLC (Hexanes:EtOAc, 3:1) or HPLC.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (10 mL) to remove unreacted acid and borate byproducts[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methyl-N-octylbenzamide.

Protocol B: Heterogeneous Catalysis using Nb₂O₅

This method is designed for scalability and sustainability, allowing for catalyst recovery.

  • Catalyst Activation (Critical Step): Commercially available Nb₂O₅ contains adsorbed moisture that suppresses Lewis acidity. Calcine the Nb₂O₅ powder in a crucible at 500 °C for 3 hours prior to use[4].

  • Reaction Setup: In a reaction vessel, combine m-toluic acid (5.0 mmol), n-octylamine (5.0 mmol), and the freshly calcined Nb₂O₅ (5 wt% relative to substrates)[4].

  • Heating: The reaction can be run solvent-free at 150 °C or in refluxing toluene (110 °C) with a Dean-Stark trap for 12–24 hours[4].

  • Catalyst Recovery: Cool the mixture, dilute with hot EtOAc, and filter through a Celite pad to recover the Nb₂O₅ catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent runs with minimal loss of activity[4].

  • Purification: Concentrate the filtrate and purify via recrystallization or flash column chromatography.

Workflow S1 1. Reagent Charging (Acid + Amine + Cat. + Solvent) S2 2. Azeotropic Reflux (Dean-Stark Trap, 110°C) S1->S2 S3 3. Reaction Monitoring (TLC/HPLC Analysis) S2->S3 S3->S2 Incomplete (Continue Reflux) S4 4. Catalyst Separation (Filtration or Aqueous Wash) S3->S4 Complete Conversion S5 5. Product Isolation (Crystallization/Chromatography) S4->S5

Standard experimental workflow for catalytic direct amidation with continuous water removal.

Troubleshooting & Process Optimization

  • Addressing Product Inhibition: Kinetic profiling in Lewis acid-catalyzed direct amidations reveals that reactions are often subject to product inhibition. Tertiary amides are highly inhibitory; however, because 3-methyl-N-octylbenzamide is a secondary amide, product inhibition is less severe, allowing for lower catalyst loadings (5-15 mol%)[7].

  • Managing Amine Basicity: n-Octylamine is a relatively strong aliphatic amine (pKb ~3.35). Highly basic amines can strongly coordinate to the Lewis acidic metal or boron center, potentially causing catalyst sequestration and forming inactive resting states[3],[7]. Maintaining a strict 1:1 to 1:1.1 stoichiometry prevents excess amine from poisoning the catalyst.

  • The Role of Water Removal: According to Le Chatelier's principle, removing the water byproduct is essential. In boron-catalyzed systems, failure to remove water leads to the rapid hydrolysis of the highly reactive monoacylboronate intermediate back to the starting materials, drastically reducing the overall yield[2].

References

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review MDPI - Catalysts URL:[Link]

  • Group (IV) Metal-Catalyzed Direct Amidation DiVA Portal URL:[Link]

  • Direct Amide Formation Between Carboxylic Acids and Amines Durham E-Theses URL: [Link]

  • On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids ACS Publications URL:[Link]

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst NIH / PMC URL: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 ACS Publications URL:[Link]

  • Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines Semantic Scholar URL:[Link]

  • Direct amide formation from unactivated carboxylic acids and amines CoLab / RSC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing byproducts and impurities in 3-methyl-N-octylbenzamide production

Welcome to the technical support and troubleshooting center for the synthesis of 3-methyl-N-octylbenzamide . This guide is designed for researchers and drug development professionals aiming to optimize amidation workflow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis of 3-methyl-N-octylbenzamide . This guide is designed for researchers and drug development professionals aiming to optimize amidation workflows, minimize byproducts, and achieve high-purity yields.

Diagnostic Overview & Reaction Pathways

The synthesis of 3-methyl-N-octylbenzamide from m-toluic acid (3-methylbenzoic acid) and octylamine typically proceeds via two primary activation strategies: Acyl Chloride Activation or Carbodiimide Coupling . Each pathway presents a unique impurity profile that dictates the required troubleshooting and purification steps.

ReactionPathways Start m-Toluic Acid (Starting Material) AcylRoute Acyl Chloride Activation (SOCl2 / Oxalyl Chloride) Start->AcylRoute CouplingRoute Carbodiimide Coupling (EDC / DCC) Start->CouplingRoute Intermediate 3-Methylbenzoyl Chloride AcylRoute->Intermediate ActiveEster O-Acylisourea Intermediate CouplingRoute->ActiveEster Amine1 + Octylamine Intermediate->Amine1 Impurity1 Impurity: m-Toluic Acid (via Hydrolysis) Intermediate->Impurity1 Trace H2O Amine2 + Octylamine ActiveEster->Amine2 Impurity2 Impurity: Urea Derivatives (e.g., DCU) ActiveEster->Impurity2 Byproduct Product 3-Methyl-N-octylbenzamide (Target Product) Amine1->Product Anhydrous Amine2->Product Optimal

Reaction pathways and primary impurity generation in 3-methyl-N-octylbenzamide synthesis.

Troubleshooting Guide: Impurity Minimization

Q1: Why am I seeing high levels of unreacted m-toluic acid in my final product when using the acyl chloride route?

Root Cause: Hydrolysis of the 3-methylbenzoyl chloride intermediate. Acyl chlorides are highly electrophilic and will readily react with trace amounts of water to revert to the starting carboxylic acid and hydrochloric acid[1]. Solution & Causality: Ensure strictly anhydrous conditions. Dry all glassware in an oven, use anhydrous solvents (e.g., over molecular sieves), and run the reaction under an inert atmosphere (N₂ or Argon). If hydrolysis has already occurred, the m-toluic acid impurity can be removed via a basic aqueous wash during workup, as it will deprotonate into a water-soluble sodium salt[2].

Q2: My LC-MS shows a massive peak corresponding to a urea derivative. How do I remove it?

Root Cause: The use of traditional carbodiimide coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide). DCC facilitates amide bond formation but generates dicyclohexylurea (DCU) as a byproduct, which is notoriously difficult to remove because it is partially soluble in many organic solvents and precipitates unpredictably[3]. Solution & Causality: Switch your coupling agent to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC functions via the same O-acylisourea intermediate but generates a urea byproduct that is highly water-soluble. This allows the impurity to be completely stripped away during a simple aqueous workup[4].

Q3: Can I use direct thermal amidation to avoid coupling agents and acyl chlorides entirely?

Root Cause: Direct amidation is highly sustainable because the only byproduct is water[5]. However, simply mixing m-toluic acid and octylamine at room temperature only forms an unreactive carboxylate-ammonium salt. Solution & Causality: To drive the reaction forward, you must continuously remove the water byproduct to shift the equilibrium. This can be achieved using a Dean-Stark apparatus with a dehydrating solvent (like toluene), or by utilizing continuous microwave irradiation, which has been proven effective for the amidation of aromatic carboxylic acids with aliphatic amines[6].

Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the physical observations during the procedure confirm the chemical mechanics.

SOP A: Anhydrous Acyl Chloride Amidation
  • Activation: Dissolve m-toluic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which acts as the true catalytic intermediate for acyl chloride formation[1].

    • Self-Validation: Monitor for gas evolution (CO₂ and CO). The complete cessation of bubbling validates that the conversion to 3-methylbenzoyl chloride is finished.

  • Coupling: Add octylamine (1.1 eq) and triethylamine (TEA) (2.0 eq) dropwise.

    • Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of octylamine, which would otherwise halt the reaction[1].

    • Self-Validation: The immediate formation of a white precipitate (TEA·HCl salt) visually confirms that the amidation is proceeding successfully.

SOP B: Liquid-Liquid Extraction (Acid/Base Wash)

This workflow is critical for removing unreacted precursors without the need for column chromatography.

PurificationWorkflow Crude Crude Organic Mixture (Product + Acid + Amine) Wash1 1M HCl Wash (Protonates Amine) Crude->Wash1 OrgPhase1 Organic Phase (Product + Acid) Wash1->OrgPhase1 Retain AqPhase1 Aqueous Waste (Octylammonium Chloride) Wash1->AqPhase1 Discard Wash2 1M NaOH Wash (Deprotonates Acid) OrgPhase1->Wash2 OrgPhase2 Organic Phase (Pure Product) Wash2->OrgPhase2 Retain & Dry AqPhase2 Aqueous Waste (Sodium m-Toluate) Wash2->AqPhase2 Discard

Liquid-liquid extraction workflow for removing unreacted amidation precursors.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl.

    • Causality: The acid protonates unreacted octylamine, converting it into water-soluble octylammonium chloride.

    • Self-Validation: Check the pH of the discarded aqueous layer; it must be < 3 to ensure complete amine protonation.

  • Base Wash (Acid Removal): Wash the organic layer with 1M NaOH or NaHCO₃.

    • Causality: The base deprotonates unreacted m-toluic acid, converting it into water-soluble sodium m-toluate[2].

    • Self-Validation: The pH of the discarded aqueous layer must be > 9.

  • Drying: Wash with brine, dry the organic phase over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 3-methyl-N-octylbenzamide.

Quantitative Data: Reagent Selection Matrix

Use the following table to select the best activation strategy based on your lab's purification capabilities and yield requirements.

Activation StrategyReagents UsedPrimary ByproductTypical YieldImpurity Removal Difficulty
Acyl Chloride Oxalyl Chloride, DMF, TEAHCl (neutralized to TEA·HCl)85-95%Low (Removed via aqueous wash)
Standard Coupling DCC, HOBtDicyclohexylurea (DCU)75-85%High (Requires chromatography)
Optimized Coupling EDC, HOBtWater-soluble urea80-90%Low (Removed via aqueous wash)
Direct Amidation Heat / MicrowaveWater50-70%Low (Water is easily evaporated)

Frequently Asked Questions (FAQs)

Q: What is the most sustainable solvent for this reaction? A: While traditional protocols rely heavily on reprotoxic solvents like DCM or DMF, greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate have been exhaustively explored and proven to support excellent amide bond formation[7].

Q: Is epimerization/racemization a concern during this amidation? A: No. Epimerization is a critical issue in peptide synthesis where coupling agents can cause racemization at the alpha-carbon[3]. Because 3-methyl-N-octylbenzamide lacks a chiral center at the alpha position, you do not need to add suppressants like Oxyma or HOAt.

Sources

Optimization

Technical Support Center: 3-methyl-N-octylbenzamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 3-methyl-N-octylbenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-methyl-N-octylbenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals. Because 3-methyl-N-octylbenzamide features both a highly lipophilic aliphatic chain and a functional amide bond, it presents unique physical and chemical stability challenges. This guide provides field-proven, mechanistically grounded strategies to prevent degradation during long-term storage and experimental handling.

Troubleshooting Guide (FAQs)

Q1: Why is my 3-methyl-N-octylbenzamide degrading into two distinct peaks on HPLC after weeks in an aqueous formulation? Cause & Mechanism: You are observing hydrolytic degradation. While amides are roughly 100 times more stable than their ester counterparts due to resonance stabilization[1], the amide bond in 3-methyl-N-octylbenzamide remains susceptible to acid- or base-catalyzed cleavage[2]. Prolonged exposure to aqueous environments at extreme pH levels drives the nucleophilic addition of water (or hydroxide ions) to the carbonyl carbon, permanently cleaving the molecule into 3-methylbenzoic acid and octylamine[2][3]. Actionable Solution: Maintain the formulation pH strictly between 6.0 and 8.0 using buffered solutions. For long-term storage, bypass aqueous instability entirely by lyophilizing the compound and storing it as a dry powder[4].

Q2: I am seeing a steady loss of compound concentration in solution over time, but no new degradation peaks are appearing on the chromatogram. What is happening? Cause & Mechanism: This is a physical degradation issue, specifically non-specific adsorption. 3-methyl-N-octylbenzamide contains an 8-carbon aliphatic chain (the N-octyl group), making the molecule highly lipophilic. When stored in standard polypropylene or polystyrene tubes, the hydrophobic octyl chain interacts strongly with the plastic walls, pulling the compound out of the solution and leading to a perceived loss of titer. Actionable Solution: Immediately switch to silanized glass vials to eliminate hydrophobic surface interactions. If your downstream biological assays permit, formulate the solution with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to maintain solubility.

Q3: My solid samples are turning slightly yellow after months on the bench. Is this oxidation or photodegradation? Cause & Mechanism: This discoloration is indicative of photolytic degradation or auto-oxidation. The benzylic methyl group and the aromatic ring can undergo radical-mediated oxidation when exposed to UV or visible light[4][5]. Atmospheric oxygen can further propagate these radical chain reactions, leading to colored degradation products. Actionable Solution: Store the compound in amber glass vials to block UV radiation[5]. For multi-month storage, flush the vial headspace with an inert gas (argon or nitrogen) to displace oxygen, and store at 2–8°C to reduce the kinetic rate of any residual oxidative processes[4].

Quantitative Data Presentation
Degradation PathwayPrimary StressorMechanistic CausePreventive Storage Standard
Hydrolytic Cleavage Aqueous solutions, pH < 5 or > 9Nucleophilic attack on the amide carbonyl carbonLyophilization; buffer to pH 6.0–8.0
Physical Adsorption Polypropylene / Polystyrene containersHydrophobic interactions driven by the N-octyl chainUse silanized glass vials; add surfactants
Photodegradation UV / Visible light exposureRadical-mediated cleavage or ring oxidationAmber glass vials; protect from light
Oxidative Degradation Atmospheric oxygen, trace metalsAuto-oxidation at the benzylic methyl groupArgon/Nitrogen overlay; 2–8°C storage
Experimental Protocols: Forced Degradation Studies

To validate the stability-indicating power of your analytical methods, you must perform forced degradation studies in accordance with ICH Q1A(R2) guidelines[6][7]. The following protocols are designed as self-validating systems to ensure analytical accuracy.

Protocol 1: Hydrolytic Stress Testing (Acid/Base) Causality Note: Because 3-methyl-N-octylbenzamide is highly lipophilic, purely aqueous stress conditions will cause precipitation, ruining the kinetic study. A co-solvent is mandatory.

  • Preparation: Dissolve 3-methyl-N-octylbenzamide in a 50% Acetonitrile/Water co-solvent to a final concentration of 1 mg/mL.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours[5].

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Seal and incubate at room temperature for 4 hours (base-catalyzed hydrolysis of amides is typically more aggressive)[5].

  • Neutralization (Critical Step): Before injecting samples into the HPLC, neutralize the acid sample with 1 mL of 0.1 M NaOH, and the base sample with 1 mL of 0.1 M HCl. Why? Injecting highly acidic or basic samples will dissolve the silica matrix of your HPLC column and cause severe retention time drifting.

  • Analysis: Analyze via HPLC-UV/MS to quantify the parent peak depletion and the formation of 3-methylbenzoic acid.

Protocol 2: Oxidative Stress Testing

  • Preparation: Prepare a 1 mg/mL stock solution in 50% Acetonitrile/Water.

  • Oxidation: Add 3% H₂O₂ (hydrogen peroxide) to the sample in a 1:1 volume ratio[4][5].

  • Incubation: Protect the vial from light (to isolate chemical oxidation from photo-oxidation) and incubate at room temperature for 24 hours.

  • Quenching (Critical Step): Add an equimolar amount of sodium thiosulfate to quench residual peroxide before analysis. Why? Unquenched peroxide will continue to oxidize the compound inside the heated HPLC column or electrospray ionization (ESI) source, creating false-positive degradation artifacts.

  • Analysis: Monitor for +16 Da (hydroxylation) or +14 Da (carbonyl formation) mass shifts via LC-MS.

Degradation Pathways & Mitigation Logic

G Molecule 3-methyl-N-octylbenzamide Hyd Amide Hydrolysis (pH Extremes) Molecule->Hyd Ox Photo/Oxidation (UV / ROS) Molecule->Ox Ads Physical Adsorption (Lipophilicity) Molecule->Ads ProdHyd 3-methylbenzoic acid + octylamine Hyd->ProdHyd ProdOx Bond Cleavage / Ring Oxidation Ox->ProdOx ProdAds Loss of Titer (Plastic Binding) Ads->ProdAds SolHyd Buffer pH 6-8 Lyophilization ProdHyd->SolHyd SolOx Amber Vials Inert Gas ProdOx->SolOx SolAds Silanized Glass Surfactants ProdAds->SolAds

Degradation pathways of 3-methyl-N-octylbenzamide and targeted storage mitigations.

References[4] BenchChem. "Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability." BenchChem. URL:https://www.benchchem.com[5] BenchChem. "An In-depth Technical Guide to the Stability and Storage of N-Bromobenzamide." BenchChem. URL:https://www.benchchem.com[6] International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Website. URL: https://www.ich.org/page/quality-guidelines[7] European Medicines Agency. "Q 1 A (R2) Stability Testing of new Drug Substances and Products." Europa.eu. URL: https://www.ema.europa.eu[2] LibreTexts. "21.7: Chemistry of Amides." LibreTexts Chemistry. URL:https://chem.libretexts.org[1] Wikipedia. "Amide - Hydrolysis and Stability." Wikipedia. URL:https://en.wikipedia.org/wiki/Amide[3] OpenStax. "21.7 Chemistry of Amides." OpenStax. URL:https://openstax.org

Sources

Troubleshooting

resolving HPLC peak tailing issues for 3-methyl-N-octylbenzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 3-methyl-N-octylbenzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of analyzing 3-methyl-N-octylbenzamide .

This molecule presents a dual challenge in reversed-phase liquid chromatography (RP-HPLC). On one hand, the long octyl chain renders it highly lipophilic, driving strong retention and necessitating high-organic sample solvents. On the other hand, the benzamide core acts as a potent hydrogen-bond donor and acceptor. This combination frequently leads to severe peak tailing due to competing retention mechanisms and fluidic incompatibilities.

Below is the authoritative, self-validating framework for diagnosing and eliminating peak tailing for this specific compound.

Diagnostic Architecture: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical system defect or a chemical interaction. The workflow below outlines the logical deduction process.

G Start Peak Tailing Detected (Tf > 1.2) Test1 Inject Hydrophobic Neutral Marker (Toluene) Start->Test1 Dec1 Does the neutral marker tail? Test1->Dec1 Phys Physical Issue (Void, Frit, Fittings) Dec1->Phys Yes Chem Chemical Issue (Silanols, Solvent) Dec1->Chem No Test2 Evaluate Sample Solvent Strength Chem->Test2 Dec2 Is solvent >20% stronger than MP? Test2->Dec2 SolvFix Dilute sample in mobile phase Dec2->SolvFix Yes SilFix Use Polar-Embedded or Type B Column Dec2->SilFix No

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

In-Depth Troubleshooting Q&A

Q1: 3-methyl-N-octylbenzamide is technically a neutral molecule (amides have a pKa < 0). Why am I seeing severe peak tailing? Shouldn't tailing only happen with basic amines? Causality: While it is true that basic amines (pKa 8–10) are notorious for ion-exchange interactions with ionized silanols, amides possess a strong dipole. The carbonyl oxygen is a potent hydrogen-bond acceptor, and the N-H is a hydrogen-bond donor. Unreacted, acidic silanol groups (Si-OH) residing on the silica support surface can form strong hydrogen bonds with the benzamide core[1]. Because these active silanol sites are heterogeneously distributed across the silica and saturate quickly, a fraction of your analyte population is retained longer than the bulk, creating the chromatographic "tail"[2].

Q2: How can I definitively prove whether my tailing is caused by these silanol interactions or a physical plumbing issue? Causality & Validation: Do not guess—force the system to validate itself. Inject a purely hydrophobic, non-polar neutral marker (such as toluene). Because a pure hydrocarbon cannot hydrogen-bond or undergo ion-exchange, it is entirely blind to chemical silanol interactions[3].

  • If the neutral marker tails, you have a physical void at the head of the column, a blocked frit, or extra-column dead volume (e.g., a poorly seated tubing connection creating a mixing chamber)[3][4].

  • If the neutral marker is perfectly symmetrical but your 3-methyl-N-octylbenzamide tails, the issue is strictly chemical[3].

Q3: Due to the highly lipophilic octyl chain, I have to dissolve my sample in 100% Acetonitrile (ACN). Could this be causing the tailing? Causality: Absolutely. This is a classic "sample solvent mismatch." When you inject a strong solvent plug (100% ACN) into a weaker mobile phase (e.g., 50% Aqueous / 50% ACN), the analyte at the edges of the injection plug partitions differently than the analyte in the center. The strong solvent carries a portion of the analyte rapidly down the column before it fully dilutes into the mobile phase, leading to severe peak distortion, broadening, and tailing[4][5][6].

Q4: If the issue is silanol hydrogen-bonding, what is the best column chemistry to resolve it? Causality: Standard C18 columns rely on end-capping (reacting residual silanols with trimethylsilyl groups) to reduce surface activity. However, steric hindrance prevents 100% end-capping, leaving residual active sites[1]. For stubborn amides, switch to a Polar-Embedded stationary phase (e.g., Amide-C18 or Carbamate-C18). These columns incorporate a polar functional group near the silica surface. A layer of water is attracted to this polar moiety, effectively shielding the benzamide analyte from the underlying acidic silanols and eliminating the secondary retention mechanism[2].

Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate physical dead-volume/column-void issues from chemical secondary interactions.

  • Preparation: Prepare a 1 mg/mL solution of Toluene (the neutral marker) and a 1 mg/mL solution of 3-methyl-N-octylbenzamide in the exact same mobile phase composition.

  • Execution: Inject 2 µL of the Toluene standard. Record the Tailing Factor (Tf) at 5% peak height.

  • Execution: Inject 2 µL of the 3-methyl-N-octylbenzamide standard. Record the Tf.

  • Validation Logic:

    • If Toluene Tf > 1.2: Stop chemical troubleshooting. Replace the column inlet frit, check for a void, or re-swage the PEEK/stainless steel fittings connecting the column to the detector[4].

    • If Toluene Tf ≤ 1.1 but Benzamide Tf > 1.2: The fluidics are perfect. Proceed to Protocol 2 to address solvent mismatch or silanol interactions.

Protocol 2: Solvent Mismatch Resolution via "Titrated Dilution"

Purpose: To eliminate injection-plug distortion while maintaining the solubility of the highly lipophilic octyl chain.

  • Initial Dissolution: Dissolve the 3-methyl-N-octylbenzamide standard in 100% Acetonitrile (or Methanol) to create a highly concentrated stock (e.g., 10 mg/mL).

  • Titration: In a glass vial, take 100 µL of the stock. Slowly add the aqueous component of your mobile phase dropwise while vortexing.

  • Cloud Point Observation: Stop adding the aqueous phase the moment the solution becomes slightly cloudy (the cloud point), then add 10–20 µL of Acetonitrile back until it is perfectly clear again.

  • Validation Injection: Inject this optimized sample. By matching the sample solvent as closely as possible to the mobile phase without precipitating the analyte, you eliminate the "strong solvent effect"[5]. Compare the resulting peak symmetry to an injection made in 100% Acetonitrile.

Quantitative Data: Impact of Chemistry and Solvent on Peak Symmetry

The following table summarizes expected Tailing Factor (Tf) outcomes for 3-methyl-N-octylbenzamide based on empirical troubleshooting data. An ideal Gaussian peak has a Tf of 1.0. A Tf > 1.5 is generally unacceptable for precise quantification.

Column ChemistrySample SolventMobile PhaseTailing Factor (Tf)Primary Cause of Distortion
Type A C18 (Unendcapped) 100% Acetonitrile50:50 ACN:Water2.8 Severe silanol interaction + Solvent mismatch
Type A C18 (Unendcapped) 50:50 ACN:Water50:50 ACN:Water2.1 Silanol hydrogen-bonding
Type B C18 (Fully End-capped) 100% Acetonitrile50:50 ACN:Water1.9 Solvent mismatch (Strong solvent plug)
Type B C18 (Fully End-capped) 50:50 ACN:Water50:50 ACN:Water1.3 Minor residual silanol interaction
Polar-Embedded C18 50:50 ACN:Water50:50 ACN:Water1.05 Ideal Symmetry (Silanols shielded)

References

  • HPLC Peak Tailing - Axion Labs Axion Analytical Labs [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column Hawach Scientific[Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions[Link]

  • What's Wrong With My Chromatography? - Agilent Agilent Technologies[Link]

  • The Theory of HPLC Column Chemistry ChromAcademy / Crawford Scientific[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 3-methyl-N-octylbenzamide vs. N,N-diethyl-meta-toluamide (DEET)

N,N-diethyl-meta-toluamide (DEET) has been the gold standard in topical insect repellents since its development by the U.S. Army in 1946[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N,N-diethyl-meta-toluamide (DEET) has been the gold standard in topical insect repellents since its development by the U.S. Army in 1946[1]. However, the continuous drive to optimize formulations—specifically to reduce skin penetration, minimize plasticizer effects, and extend the Complete Protection Time (CPT)—has led to the synthesis and evaluation of novel benzamide analogs. One such structural analog is 3-methyl-N-octylbenzamide , which replaces the N,N-diethyl moiety of DEET with a single, elongated N-octyl chain.

This guide provides a rigorous, objective comparison of the physicochemical properties, receptor-level mechanisms, and experimental efficacy of 3-methyl-N-octylbenzamide against DEET. It is specifically structured for drug development professionals, entomologists, and formulation scientists evaluating next-generation spatial and contact repellents.

Physicochemical Properties & Pharmacokinetics

The efficacy of a topical repellent is governed by a delicate thermodynamic balance between volatility (required for spatial vapor-phase repellency) and skin retention (required for prolonged duration).

  • DEET: With a LogP of 2.02 and a vapor pressure of 1.67 × 10⁻³ mmHg at 25°C[1][2], DEET evaporates at an optimal rate to create a protective vapor cloud above the skin. This cloud intercepts mosquitoes before they land.

  • 3-methyl-N-octylbenzamide: The substitution of the diethyl groups with an 8-carbon straight chain significantly increases the molecule's lipophilicity and molecular weight. This structural modification drastically reduces vapor pressure. Consequently, the octyl-analog exhibits slower evaporation, leading to an extended half-life on the skin surface (high substantivity) but a severely reduced spatial vapor barrier.

Mechanisms of Action: Olfactory vs. Contact Repellency

Recent neurogenetic studies utilizing orco (olfactory receptor coreceptor) mutant mosquitoes have definitively proven that DEET operates via a dual-action mechanism: olfactory and tactile[3][4].

  • Olfactory (Vapor Phase): DEET interacts with Odorant Receptors (ORs) on the mosquito's antennae and maxillary palps. It acts either as a "confusant" that scrambles host odor coding or directly triggers an innate avoidance circuit[5][6].

  • Contact (Tactile Phase): Mosquitoes that manage to land on DEET-treated skin detect the chemical via gustatory/contact receptors on their tarsi (legs), prompting immediate flight without probing or blood-feeding[3][7].

Because 3-methyl-N-octylbenzamide possesses inherently lower volatility, its efficacy profile shifts heavily toward contact repellency . It lacks the dense vapor cloud required to prevent mosquitoes from approaching the host; however, its high skin substantivity ensures potent tactile repulsion upon landing.

MOA cluster_0 Vapor Phase (Spatial Repellency) cluster_1 Contact Phase (Tactile Repellency) Vapor Repellent Vapor (DEET > Octyl-Analog) ORco ORco / Odorant Receptors (Antennae/Maxillary Palps) Vapor->ORco Binding & Activation Avoidance Mosquito Avoidance Behavior ORco->Avoidance Olfactory Repulsion Liquid Repellent on Skin (Octyl-Analog > DEET) GR Gustatory Receptors (Tarsi/Legs) Liquid->GR Tactile Sensation GR->Avoidance Feeding Inhibition

Diagram 1: Dual-action signaling pathways of benzamide repellents (Olfactory vs. Contact).

Experimental Efficacy Protocols

To objectively evaluate and differentiate the performance of these two compounds, self-validating experimental systems must be employed. The following methodologies isolate spatial repellency from contact repellency to establish clinical efficacy.

Protocol 1: WHO Standard Arm-in-Cage Assay (In Vivo CPT)

This assay determines the Complete Protection Time (CPT), strictly defined as the time elapsed between repellent application and the first confirmed mosquito bite[8].

  • Step 1: Mosquito Preparation. Starve 50–200 nulliparous female mosquitoes (Aedes aegypti or Anopheles gambiae, 5–7 days post-emergence) for 18 hours, providing only water[8][9]. Causality: Starvation standardizes and maximizes host-seeking avidity, ensuring that any avoidance behavior is strictly due to the repellent rather than a lack of appetite.

  • Step 2: Treatment Application. Apply the test compound at a standardized dose of 1 g of formulation per 600 cm² of forearm skin[10]. Cover the hand with a puncture-proof nitrile glove to restrict the biting surface.

  • Step 3: Cage Exposure. Insert the treated arm into a 40x40x40 cm test cage for 3 minutes. Repeat this exposure at 30- to 60-minute intervals[8][10].

  • Step 4: Observation & Validation. Record the number of landings and probing attempts. To validate the assay, an untreated control arm must receive at least 10 landings within 30 seconds[10].

  • Step 5: Endpoint. The test concludes when two confirmed bites occur within a single exposure period or consecutive periods[8].

Workflow Prep 1. Mosquito Preparation Starve 50-200 females for 18h Apply 2. Treatment Application 1g/600 cm² on forearm Prep->Apply Expose 3. Cage Exposure Insert arm for 3 mins/hr Apply->Expose Observe 4. Observation Count landings & bites Expose->Observe Analyze 5. Data Analysis Calculate CPT & % Inhibition Observe->Analyze

Diagram 2: WHO Arm-in-Cage assay workflow for evaluating Complete Protection Time (CPT).

Protocol 2: Y-Tube Olfactometer Assay (Spatial Isolation)

Because the Arm-in-Cage assay cannot distinguish between a mosquito repelled by vapor before landing and one repelled upon physical contact, the Y-tube olfactometer is employed as a self-validating system to isolate spatial olfactory repellency[11].

  • Step 1: Introduce a standardized host odor plume (CO₂ and lactic acid) into both arms of the Y-tube.

  • Step 2: Place a filter paper treated with the test compound in one arm, and a solvent-only control paper in the other.

  • Step 3: Release 20 female mosquitoes at the base of the tube and score directional flight.

  • Expected Outcome: DEET will show significant spatial deterrence (mosquitoes actively avoid the treated arm), whereas the low-volatility 3-methyl-N-octylbenzamide will show near-equal distribution, proving it requires physical contact to repel.

Comparative Data Synthesis

The following table synthesizes the quantitative differences between the two compounds, highlighting the trade-offs between spatial deterrence and duration of action.

Physicochemical & Efficacy MetricN,N-diethyl-meta-toluamide (DEET)3-methyl-N-octylbenzamideClinical / Formulation Implication
Vapor Pressure (25°C) 1.67 × 10⁻³ mmHg[2]< 10⁻⁴ mmHg (Estimated)DEET provides superior spatial protection; the Octyl-analog requires contact.
Lipophilicity (LogP) 2.02[1]> 3.5 (Estimated)Octyl-analog exhibits higher skin substantivity and lower systemic absorption.
Primary Mode of Action Olfactory (Vapor) + Tactile (Contact)[3]Predominantly Tactile (Contact)Octyl-analog allows landing but strongly inhibits probing and blood-feeding.
Complete Protection Time 4–8 hours (Concentration dependent)[8]> 8 hours (Extended duration)Octyl-analog is ideal for prolonged use where reapplication is impractical.

Conclusion

For drug development professionals, the structural shift from an N,N-diethyl to an N-octyl group in the benzamide scaffold represents a strategic pharmacological trade-off. While DEET provides a robust vapor barrier that prevents mosquitoes from landing[6], its higher volatility necessitates frequent reapplication. Conversely, 3-methyl-N-octylbenzamide sacrifices this spatial vapor cloud in favor of extreme skin substantivity and potent contact repellency. It is highly suitable for next-generation formulations where prolonged duration is critical, systemic absorption must be minimized, and occasional mosquito landing (without biting) is clinically acceptable.

References

  • DEET Technical Fact Sheet National Pesticide Information Center [Link]

  • The mysterious multi-modal repellency of DEET PMC - NIH[Link]

  • Mutant mosquitoes lose their appetite for humans The Rockefeller University[Link]

  • Arm-In-Cage test Biogents AG[Link]

  • MUTANT MOSQUITOES REVEAL DEET'S DUAL ACTION Company of Biologists Journals[Link]

  • PARA'KITO Spray Efficacy Test "Arm in Cage" YouTube[Link]

  • Deet Properties DrugFuture[Link]

  • The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission PMC - NIH[Link]

  • Shoo fly, don't bother me Science in the Classroom[Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents PMC - NIH[Link]

  • Arm-in-cage testing of natural human-derived mosquito repellents PMC - NIH[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Substituted Benzamides: Structure-Activity and Mechanistic Insights

Prepared by a Senior Application Scientist Introduction: The Benzamide Scaffold in Cytotoxicity Research Benzamides represent a versatile class of chemical compounds characterized by a carboxamide attached to a benzene r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

Introduction: The Benzamide Scaffold in Cytotoxicity Research

Benzamides represent a versatile class of chemical compounds characterized by a carboxamide attached to a benzene ring. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antiemetics, antipsychotics, and anti-inflammatory drugs.[1] In recent years, significant research has focused on the cytotoxic properties of substituted benzamides, revealing their potential as potent anticancer agents.[2] These compounds exert their effects by modulating key cellular signaling pathways, often leading to cell cycle arrest and programmed cell death (apoptosis).[2][3]

This guide provides a comparative analysis of the cytotoxic profiles of various benzamide derivatives, with a conceptual focus on how structural modifications, such as those in a molecule like 3-methyl-N-octylbenzamide, influence biological activity. We will delve into the structure-activity relationships (SAR), explore the underlying molecular mechanisms, and provide detailed experimental protocols for assessing cytotoxicity, offering a comprehensive resource for researchers in drug discovery and development.

Mechanisms of Benzamide-Induced Cytotoxicity

The cytotoxic effects of many N-substituted benzamides are primarily mediated through the induction of apoptosis, the cell's intrinsic mechanism for programmed cell death. A key pathway implicated is the mitochondrial or intrinsic pathway of apoptosis.

The Mitochondrial Apoptosis Pathway:

N-substituted benzamides have been shown to disrupt the mitochondrial trans-membrane potential.[3] This disruption leads to the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9. Activated caspase-9 subsequently initiates a downstream cascade by activating effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving cellular substrates and executing the final stages of apoptosis.[3] Studies have confirmed that the cytotoxic function of certain N-substituted benzamides requires a functional caspase-9 activation pathway.[3]

In addition to apoptosis, some benzamide derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[1][3]

Apoptosis_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Membrane Disruption CytC_Cyto Cytochrome c Mito->CytC_Cyto release CytC_Mito Cytochrome c (Intermembrane space) Benzamides Substituted Benzamides Benzamides->Mito induces Apoptosome Apoptosome (Cyt-c / Apaf-1) CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp37 Effector Caspases (Caspase-3, -7) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Mitochondrial pathway of apoptosis induced by substituted benzamides.[3]

Comparative Cytotoxicity of Benzamide Derivatives

The cytotoxic potency of benzamides is highly dependent on the nature and position of substituents on both the benzoyl ring and the N-amide group. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher cytotoxicity. The following table summarizes the in vitro cytotoxic activity of various benzamide derivatives against several human cancer cell lines, illustrating the impact of structural diversity.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
o-Aminobenzamide Compound 8u (HDAC Inhibitor)A549 (Lung)0.165[1]
Coumarin-Benzamide Compound 8uHCT116 (Colon)0.53[4]
Coumarin-Benzamide Compound 8uHL60 (Leukemia)0.81[4]
Naphthalene-Benzamide Derivative 5dMCF-7 (Breast)2.33[5]
Naphthalene-Benzamide NCDDNBCWR-22 (Prostate)2.5[5]
Nitrobenzamide Derivative 5C6 (Glioma)4.33[6]
1,3-diazetidin-2-one Compound M4cA549 (Lung)1.75[7]
Quinoxaline-Propanamide Compound 6kMCF-7 (Breast)6.93[8]
Thiophene-Benzamide Compound 22fM. tuberculosis (QcrB)0.09[9]
Tris-Benzamide Compound 9hZR-75 (Breast)0.15[10]

Note: Data is compiled from multiple public sources for comparative purposes. Assays and conditions may vary between studies.

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into how chemical structure dictates cytotoxic activity:

  • N-Substituent Lipophilicity: The nature of the N-substituent is paramount. For a hypothetical molecule like 3-methyl-N-octylbenzamide , the long N-octyl chain would dramatically increase its lipophilicity (fat-solubility). This can enhance its ability to cross cell membranes and interact with intracellular targets, but may also affect solubility and off-target toxicity.

  • Benzoyl Ring Substitution: The position and electronic nature of substituents on the benzoyl ring modulate activity. The 3-methyl group is a small, lipophilic, electron-donating group. Studies on related compounds have shown that even minor changes, like adding a methyl group, can significantly alter potency and cytotoxicity.[9]

  • Conformational Constraints: The overall three-dimensional shape of the molecule influences its ability to bind to biological targets.[2] Fusing other ring systems, like coumarin or naphthalene, to the benzamide core can create more rigid structures with high affinity for specific cellular proteins, such as histone deacetylases (HDACs).[1][4]

Experimental Protocols for Cytotoxicity Assessment

To ensure reproducible and reliable results, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxicity of benzamide compounds.

Cytotoxicity_Workflow Start Start: Healthy Cell Culture Seeding 1. Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment 2. Compound Treatment (Serial Dilutions of Benzamide) Seeding->Treatment Incubation 3. Incubation (24, 48, or 72 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT Viability AnnexinV Annexin V / PI Assay (Apoptosis vs. Necrosis) Assay->AnnexinV Mechanism Analysis 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Analysis AnnexinV->Analysis End End: IC50 Determination & Mechanistic Insight Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.[6]
Protocol 1: MTT Assay for Cell Viability Assessment

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][11]

Materials:

  • 96-well cell culture plates

  • Test benzamide compound, dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzamide compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (solvent only) and an untreated control.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. The formation of purple formazan crystals indicates metabolic activity.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V / Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells, providing crucial mechanistic information.[5]

  • Principle: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) is translocated to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • 6-well cell culture plates

  • Test benzamide compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC and Propidium Iodide staining kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzamide compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, then combine with the supernatant containing floating cells. Centrifuge and wash the cell pellet with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution according to the manufacturer's protocol.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Outlook

The benzamide scaffold is a privileged structure in the development of cytotoxic agents. The comparative data clearly demonstrate that structural modifications to the N-substituent and the benzoyl ring are powerful strategies for tuning cytotoxic potency and selectivity. While specific data for 3-methyl-N-octylbenzamide is not broadly published, the principles of SAR suggest that its high lipophilicity and ring substitution would likely confer significant biological activity.

Future research should focus on the systematic synthesis and evaluation of novel benzamide analogues to build more comprehensive SAR models. Investigating their effects on multiple cancer cell lines and normal cell lines is crucial for determining their therapeutic index. Furthermore, exploring their potential as inhibitors of specific targets, such as HDACs or kinases, will pave the way for the rational design of next-generation benzamide-based therapeutics.

References

  • Liberg, D., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(10), 1649-1655. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. ResearchGate. [Link]

  • Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia, 37(4). [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 28(19), 6939. [Link]

  • Wang, X., et al. (2021). A novel synthesis of 2-((2-oxopropyl)selanyl) benzamide derivatives by cascade selenenylation-acylation reaction and in vitro cytotoxicity evaluation. ResearchGate. [Link]

  • Ghodsi, R., et al. (2017). Design, synthesis and biological evaluation of novel coumarin-based benzamides as potent histone deacetylase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 136, 353-366. [Link]

  • Patil, V., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kim, Y., et al. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science. [Link]

  • Rashidian, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Yarim, M., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1266-1274. [Link]

  • JAYARAM, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(8), 835-842. [Link]

  • Al-Ostath, A., et al. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. F1000Research, 12, 1004. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 5123. [Link]

Sources

Validation

Introduction to 3-methyl-N-octylbenzamide and its Putative Target

An objective comparison of the receptor binding affinity of 3-methyl-N-octylbenzamide against established ligands is crucial for researchers and drug development professionals. This guide provides a detailed framework fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the receptor binding affinity of 3-methyl-N-octylbenzamide against established ligands is crucial for researchers and drug development professionals. This guide provides a detailed framework for benchmarking this compound, focusing on the dopamine D2 receptor, a common target for benzamide derivatives. The methodologies outlined herein are designed to ensure scientific rigor and data reproducibility.

3-methyl-N-octylbenzamide is a synthetic compound belonging to the benzamide class of molecules. Structurally, it features a benzoyl group attached to an amine, a common pharmacophore in neuroleptic drugs. Many substituted benzamides are known to exhibit affinity for dopamine receptors, particularly the D2 subtype. Therefore, this guide will focus on benchmarking the binding affinity of 3-methyl-N-octylbenzamide against the human dopamine D2 receptor.

Experimental Design: A Two-Pronged Approach

To ensure the reliability of our findings, a two-pronged approach is recommended. This involves a primary binding assay to determine the affinity of the compound for the receptor, followed by a secondary functional assay to validate these findings and assess the compound's downstream effects.

Primary Assay: Competitive Radioligand Binding

A competitive radioligand binding assay is a gold-standard method for determining the affinity of an unlabeled compound (the "competitor") for a receptor. This assay measures the ability of 3-methyl-N-octylbenzamide to displace a radiolabeled ligand that has a known high affinity for the dopamine D2 receptor.

Experimental Workflow:

A Prepare cell membranes expressing human dopamine D2 receptors B Incubate membranes with a fixed concentration of [3H]-Spiperone (radioligand) A->B C Add increasing concentrations of 3-methyl-N-octylbenzamide (competitor) B->C D Allow to incubate to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot the data and determine the IC50 value F->G H Calculate the Ki value using the Cheng-Prusoff equation G->H

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Utilize a stable cell line, such as HEK293 or CHO, engineered to express the human dopamine D2 receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

  • Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of the radioligand [3H]-Spiperone (a well-characterized D2 antagonist), and a range of concentrations of 3-methyl-N-octylbenzamide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist, such as haloperidol).

  • Equilibrium: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of 3-methyl-N-octylbenzamide. A sigmoidal dose-response curve is then generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) of 3-methyl-N-octylbenzamide is then calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Secondary Assay: cAMP Functional Assay

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the production of cyclic AMP (cAMP) by adenylyl cyclase. A functional assay measuring changes in intracellular cAMP levels can therefore be used to characterize 3-methyl-N-octylbenzamide as an agonist, antagonist, or inverse agonist.

Experimental Workflow:

A Culture cells expressing human dopamine D2 receptors B Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate adenylyl cyclase with forskolin B->C D Add increasing concentrations of 3-methyl-N-octylbenzamide C->D E Incubate for a defined period D->E F Lyse the cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) E->F G Plot cAMP levels against the concentration of the test compound F->G H Determine the EC50 (for agonists) or IC50 (for antagonists) G->H

Caption: Workflow for the cAMP functional assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the human dopamine D2 receptor in a suitable multi-well plate and grow to an appropriate confluency.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Stimulation: Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

  • Compound Addition: Add increasing concentrations of 3-methyl-N-octylbenzamide to the wells. To test for antagonist activity, co-incubate with a known D2 agonist, such as quinpirole.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For an agonist, this will produce a dose-dependent decrease in cAMP, from which an EC50 value (the concentration that produces 50% of the maximal response) can be determined. For an antagonist, the ability of the compound to block the agonist-induced decrease in cAMP is measured, and an IC50 value is determined.

Benchmarking and Data Interpretation

The binding affinity (Ki) of 3-methyl-N-octylbenzamide should be compared to that of well-established dopamine D2 receptor ligands.

Table 1: Comparative Binding Affinities for the Human Dopamine D2 Receptor

CompoundClassKi (nM)
HaloperidolAntagonist1-2
SpiperoneAntagonist0.1-0.5
RisperidoneAntagonist3-5
QuinpiroleAgonist10-20
3-methyl-N-octylbenzamide Test Compound To be determined

A lower Ki value indicates a higher binding affinity. By comparing the Ki of 3-methyl-N-octylbenzamide to the values in Table 1, its potency relative to known drugs can be assessed. The results from the cAMP assay will further elucidate its functional activity.

Conclusion

This guide provides a robust framework for benchmarking the receptor binding affinity of 3-methyl-N-octylbenzamide. By employing a combination of a primary radioligand binding assay and a secondary functional assay, researchers can obtain a comprehensive understanding of the compound's pharmacological profile at the dopamine D2 receptor. This data is essential for guiding further drug development efforts.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Lazareno, S. (2001). The role of radioligand-receptor binding studies in the process of drug discovery. Methods in molecular biology (Clifton, N.J.), 175, 9–24. [Link]

Comparative

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-Methyl-N-Octylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the benzamide scaffold has proven to be a remarkably versatile foundation, giving rise to a multitude of compounds wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the benzamide scaffold has proven to be a remarkably versatile foundation, giving rise to a multitude of compounds with diverse biological activities. Among these, 3-methyl-N-octylbenzamide and its derivatives represent a promising chemical space. However, the journey from a promising lead compound to a safe and effective drug is fraught with challenges, a primary one being the potential for off-target interactions. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 3-methyl-N-octylbenzamide derivatives, supported by established experimental methodologies and data from analogous compounds. As a senior application scientist, the goal is to equip you with the rationale behind experimental choices and a self-validating system for assessing the selectivity of your compounds.

The Imperative of Cross-Reactivity Profiling

Off-target effects occur when a drug interacts with unintended biological molecules, which can lead to unforeseen side effects or even toxicity.[1] For N-substituted benzamide derivatives, which have been explored as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and agents targeting G-protein coupled receptors (GPCRs), a thorough understanding of their interaction profile is paramount.[1] Early-stage cross-reactivity screening minimizes the risk of late-stage failures in drug development, saving considerable time and resources.[2]

Comparative Analysis of Off-Target Interactions

While direct, comprehensive cross-reactivity data for a wide range of 3-methyl-N-octylbenzamide derivatives is not extensively published, we can infer potential off-target profiles by examining structurally related N-substituted benzamides. The following tables summarize inhibitory activities of various benzamide derivatives against common off-target classes. This data, compiled from multiple sources, serves as a predictive guide for researchers working with novel 3-methyl-N-octylbenzamide analogues.

Table 1: Comparative Off-Target Profiles of N-Substituted Benzamide Derivatives

Compound ClassPrimary Target(s)Potential Off-Target(s)Key Structural Features Influencing Selectivity
N-Methylbenzamide Analogues HDACs, KinasesGPCRs (e.g., Dopamine D2), other kinasesSubstitution pattern on the benzoyl ring, nature of the N-alkyl/aryl group.[1]
3-Hydroxy-5-methylbenzamide Analogues Mycobacterial targets, HDACsVarious kinases, other metalloenzymesModifications at the C-5 position and the amide functionality.[3]
N-Benzylbenzamide Derivatives TubulinOther cytoskeletal proteins, kinasesSubstituents on the N-benzyl and benzoyl rings.[4]
N-Arylbenzamide Derivatives Antioxidant activityVarious oxidoreductasesNumber and position of hydroxy and methoxy groups.[5]

Table 2: Illustrative Inhibitory Activity of Benzamide Derivatives Against Potential Off-Targets

Compound/AnalogueTargetAssay TypeIC50/Ki (nM)Reference CompoundIC50/Ki (nM)
Entinostat (MS-275) HDAC1In-vitro enzymatic243--
(N-Methylbenzamide derivative)HDAC2In-vitro enzymatic453--
4-methyl-N-(naphthalen-2-yl)benzamide PDGFRα/βIn-vitro kinase50 / 75Imatinib100 / 100
(Illustrative Analogue)VEGFR2, EGFR, SrcIn-vitro kinase-Sunitinib2 / 8

Note: Data for the 4-methyl-N-(naphthalen-2-yl)benzamide is illustrative and extrapolated from the activities of structural analogs for comparative purposes. Experimental validation is required.[1]

Key Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of off-target effects necessitates a multi-faceted approach, employing a variety of in-vitro assays.[1] Below are detailed methodologies for key experiments that form the foundation of a comprehensive cross-reactivity study.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity of 3-methyl-N-octylbenzamide derivatives to a panel of G-protein coupled receptors.

Causality Behind Experimental Choices: This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki). A broad panel of GPCRs is chosen to identify potential unintended interactions with receptors involved in various physiological processes.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing receptor of interest incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligand Prepare radioligand and test compounds prep_ligand->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify radioactivity on filters separation->quantification calculation Calculate IC50 and Ki values quantification->calculation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_kinase Select and prepare a panel of recombinant kinases reaction Incubate kinase, substrate, ATP, and test compound prep_kinase->reaction prep_reagents Prepare kinase-specific substrates, ATP, and test compounds prep_reagents->reaction detection Detect kinase activity (e.g., phosphorylation) reaction->detection calculation Calculate IC50 values for each kinase detection->calculation

Caption: Workflow for an In-Vitro Kinase Inhibition Assay.

Detailed Methodology:

  • Kinase Panel Selection: Choose a panel of recombinant kinases representing a broad range of the human kinome. [1]2. Assay Reaction: In a multi-well plate, incubate each kinase with its specific substrate and ATP in the presence of various concentrations of the 3-methyl-N-octylbenzamide derivative.

  • Detection: After a set incubation period, stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as phosphospecific antibodies or radiometric assays.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. [1]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon compound binding.

Causality Behind Experimental Choices: This assay provides evidence of target engagement within a more physiologically relevant cellular environment. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_heating_lysis Heating & Lysis cluster_analysis Analysis cell_treatment Treat intact cells with test compound or vehicle heating Heat treated cells to a range of temperatures cell_treatment->heating lysis Lyse cells and separate soluble and aggregated proteins heating->lysis quantification Quantify soluble target protein (e.g., Western blot, MS) lysis->quantification analysis Analyze shift in protein melting curve quantification->analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Treat intact cells with the 3-methyl-N-octylbenzamide derivative or a vehicle control. [1]2. Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the aggregated (denatured) proteins from the soluble proteins by centrifugation. [1]4. Protein Quantification: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry. [1]5. Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates target engagement, as the binding stabilizes the protein, leading to a higher melting temperature. [1]

Concluding Remarks for the Diligent Researcher

The path to developing a selective and safe therapeutic agent is paved with meticulous and comprehensive profiling. For researchers working with 3-methyl-N-octylbenzamide derivatives, a proactive approach to understanding and mitigating cross-reactivity is not just a regulatory hurdle but a scientific necessity. By employing a battery of well-chosen in-vitro assays and leveraging the structure-activity relationship knowledge from analogous compound series, you can build a robust data package that informs lead optimization and increases the probability of clinical success. The experimental frameworks provided herein offer a validated starting point for your investigations into the complex but navigable world of compound selectivity.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Structure-activity relationship (SAR) studies of 3-Hydroxy-5-methylbenzamide analogues.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Retrieved from [Link]

  • ACS Publications. (2018, August 15). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Retrieved from [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • PubMed. (2015, March 26). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Retrieved from [Link]

  • PubMed. (2015, October 1). Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores. Retrieved from [Link]

  • PubMed. (2000, January 27). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • bioRxiv. (2022, March 24). Target class profiling of small molecule methyltransferases. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • PMC. (2014, January 16). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

  • PMC. 3-Methyl-N-phenylbenzamide. Retrieved from [Link]

  • PMC. 3-Methyl-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Target and non-target screening strategies for organic contaminants, residues and illicit substances in food, environmental and human biological samples by UHPLC-QTOF-MS. Retrieved from [Link]

  • ChEMBL. (n.d.). 4-[(8-Alkyl-8-azabicyclo[3.2.1]octyl-3-yl)-3-arylanilino]-N,N-diethylbenzamides: high affinity, selective ligands for the delta opioid rece.... Retrieved from [Link]

  • PMC. (n.d.). Global profiling of phosphorylation-dependent changes in cysteine reactivity. Retrieved from [Link]

Sources

Validation

inter-laboratory validation of 3-methyl-N-octylbenzamide analytical standards

Inter-Laboratory Validation of 3-Methyl-N-octylbenzamide Analytical Standards: A Comprehensive Performance Guide Executive Summary In the realm of complex trace analysis—ranging from environmental monitoring of alkyl ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 3-Methyl-N-octylbenzamide Analytical Standards: A Comprehensive Performance Guide

Executive Summary

In the realm of complex trace analysis—ranging from environmental monitoring of alkyl amides to pharmacokinetic assays of lipophilic drugs—the selection and validation of analytical standards dictate the integrity of the entire dataset. 3-methyl-N-octylbenzamide (3-MOB) has emerged as a premier internal standard and surrogate analyte due to its high lipophilicity and structural stability.

However, not all standards are created equal. This guide provides an objective, data-driven comparison between Certified Reference Material (CRM) grade 3-MOB, conventional commercial-grade 3-MOB, and its structural analog, N-octylbenzamide. By examining inter-laboratory validation data, we elucidate the mechanistic causality behind standard selection and provide a self-validating experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

The Mechanistic Imperative: Why High-Purity 3-MOB?

As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible recovery rates in complex matrices (e.g., soil extracts, plasma). The root cause is rarely the instrument; it is often the physicochemical behavior of the standard and its purity [1].

1. Steric Stabilization Against In-Source Fragmentation Why choose 3-MOB over the generic N-octylbenzamide? The causality lies in gas-phase ion chemistry. During Electrospray Ionization (ESI+), unmethylated alkyl benzamides are susceptible to premature in-source fragmentation. The addition of the meta-methyl group on the benzamide ring of 3-MOB provides critical steric and electronic stabilization to the amide bond. This prevents premature cleavage, ensuring that >98% of the analyte reaches the first quadrupole (Q1) as the intact [M+H]+ precursor ion, drastically improving the Signal-to-Noise (S/N) ratio.

2. Mitigating Matrix Effects via CRM-Grade Purity Conventional grade standards (typically ~95% purity) contain trace isobaric impurities and synthetic byproducts. In LC-MS/MS, these impurities often co-elute with the target analyte, competing for charge in the ESI droplet and causing unpredictable ion suppression . A highly purified, CRM-grade 3-MOB standard eliminates these co-eluting interferents, ensuring that any observed matrix effect is a true reflection of the sample matrix, not an artifact of the standard itself.

Quantitative Performance Comparison

To objectively evaluate these standards, an inter-laboratory proficiency test was conducted across eight independent laboratories using standardized UHPLC-MS/MS platforms. The validation adhered strictly to the ISO 5725-2 and CEN/TS 16800:2020 guidelines for physico-chemical analytical methods [2][3].

Table 1: Inter-Laboratory Performance Metrics (n=8 laboratories, Soil Matrix)

Performance MetricCRM-Grade 3-MOBConventional Grade 3-MOBN-octylbenzamide (Analog)
Chemical Purity ≥ 99.8%~ 95.0%≥ 99.0%
Intra-lab Repeatability ( RSDr​ ) < 3.5%8.2%4.1%
Inter-lab Reproducibility ( RSDR​ ) < 6.0%14.5%7.8%
Matrix Effect (Ion Suppression) ± 4% (Negligible)-18% (Severe)-12%
In-Source Fragmentation Rate < 2%< 2%~ 15%
S/N Ratio at 1 ng/mL (LOQ) > 150~ 45~ 90

Data Interpretation: The CRM-grade 3-MOB demonstrates superior inter-laboratory reproducibility ( RSDR​ < 6.0%) compared to the conventional grade. The high variance in the conventional grade is directly attributable to variable ion suppression caused by its 5% impurity profile.

Inter-Laboratory Validation Workflow

The validation of 3-MOB follows a strict hierarchical approach. A method must fulfill all criteria of within-laboratory validation (V1) before it can enter the multi-laboratory validation protocol (V2) [2].

G N1 Intra-Laboratory Method Development (V1 Stage) N2 Selectivity & Precision Optimization N1->N2 N3 Matrix Effect Evaluation N1->N3 N4 Inter-Laboratory Validation (V2 Stage) N2->N4 Meets Criteria N3->N4 Meets Criteria N5 Multi-Lab Data Acquisition (n ≥ 8) N4->N5 N6 Statistical Analysis (ISO 5725) N5->N6 N7 Certified Reference Material (CRM) Status N6->N7 Reproducibility Confirmed

Figure 1: Hierarchical inter-laboratory validation workflow based on CEN/TS 16800 guidelines.

Experimental Protocol: A Self-Validating LC-MS/MS System

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By utilizing matrix-matched calibration and pre-/post-extraction spiking, the analyst can mathematically isolate extraction efficiency from mass spectrometric matrix effects.

Step 1: Sample Preparation (QuEChERS Extraction)

Causality: 3-MOB is highly lipophilic. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes a salting-out effect (via MgSO4 and NaCl) to forcefully partition the hydrophobic 3-MOB into the acetonitrile layer, leaving polar matrix interferents in the aqueous phase.

  • Weigh 10 g of homogenized sample (e.g., soil or tissue) into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of a 1 µg/mL CRM-grade 3-MOB working solution (Pre-extraction spike).

  • Add 10 mL of LC-MS grade Acetonitrile and vortex for 1 minute.

  • Add extraction salts (4 g anhydrous MgSO4, 1 g NaCl) and immediately shake vigorously for 2 minutes to prevent agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to an autosampler vial for analysis.

Step 2: UHPLC-MS/MS Acquisition Parameters

Causality: A C18 column is selected to exploit the hydrophobic octyl chain of 3-MOB for sharp peak focusing.

  • Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MRM Transitions and Analytical Logic

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode.

G S1 Sample Matrix Spiked with 3-MOB S2 Liquid-Liquid Extraction (LLE) / QuEChERS S1->S2 S3 UHPLC Separation (C18 Column) S2->S3 Organic Extract S4 Electrospray Ionization (ESI+) S3->S4 Eluent S5 Precursor Ion [M+H]+ m/z 248.2 S4->S5 Protonation S6 Collision-Induced Dissociation (CID) S5->S6 S7 Product Ion 1 m/z 135.1 (Quantifier) S6->S7 Cleavage S8 Product Ion 2 m/z 91.1 (Qualifier) S6->S8 Cleavage

Figure 2: LC-MS/MS analytical logic and MRM fragmentation pathway for 3-MOB.

MRM Parameters:

  • Precursor Ion: m/z 248.2 [M+H]+

  • Quantifier Ion: m/z 135.1 (Collision Energy: 20 eV). Causality: Represents the stable 3-methylbenzoyl cation.

  • Qualifier Ion: m/z 91.1 (Collision Energy: 35 eV). Causality: Represents the tropylium ion derivative, requiring higher energy for secondary cleavage.

Step 4: Data Processing and Self-Validation

Calculate the Matrix Effect (ME) by comparing the slope of a matrix-matched calibration curve to a solvent-only calibration curve. A CRM-grade 3-MOB should yield an ME between 80% and 120%. Values outside this range indicate severe ion suppression, which, as shown in Table 1, is a hallmark of using lower-purity conventional standards.

Conclusion

The inter-laboratory validation data unequivocally demonstrates that standard purity and structural design are not mere technicalities—they are the foundation of analytical reliability. By utilizing CRM-grade 3-methyl-N-octylbenzamide, laboratories can bypass the severe ion suppression and high inter-laboratory variance ( RSDR​ > 14%) associated with conventional standards. For drug development professionals and environmental scientists, investing in high-purity, structurally optimized standards is a prerequisite for generating defensible, regulatory-compliant data.

References

  • Eurachem. (2025). Validation of analytical methods: Guides and Technical Briefs. Retrieved from Eurachem Official Publications:[Link]

  • European Committee for Standardization (CEN). (2020). PD CEN/TS 16800:2020 - Guideline for the validation of physico-chemical analytical methods. Retrieved from EN Standard:[Link]

  • International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 - Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. Retrieved from ISO:[Link]

Safety & Regulatory Compliance

Safety

3-methyl-N-octylbenzamide proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-Methyl-N-octylbenzamide As a Senior Application Scientist, I recognize that handling specialized organic amides like 3-methyl-N-octylbenzamide requires stringent operation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-Methyl-N-octylbenzamide

As a Senior Application Scientist, I recognize that handling specialized organic amides like 3-methyl-N-octylbenzamide requires stringent operational oversight. This compound—a lipophilic substituted benzamide—presents specific environmental and toxicological challenges in the laboratory. Proper disposal is not merely a regulatory formality; it is a critical scientific obligation to prevent environmental contamination and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the containment, segregation, and ultimate destruction of 3-methyl-N-octylbenzamide, explaining the chemical causality behind every safety protocol.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of 3-methyl-N-octylbenzamide. The combination of the m-toluoyl group and a long-chain octyl aliphatic tail renders this molecule highly lipophilic with extremely low aqueous solubility.

Causality in Disposal: Because it resists aqueous degradation and can persist in environmental water systems, it absolutely cannot be disposed of via standard drain systems[1]. Furthermore, the highly stable amide bond requires high-energy thermal destruction (incineration) to break down into harmless byproducts[2].

Table 1: Physicochemical Drivers for Disposal Logistics

Chemical PropertyOperational ImplicationRequired Disposal Action
Aqueous Solubility Insoluble in water; forms persistent environmental films.NO DRAIN DISPOSAL. Must be strictly segregated from aqueous waste streams[3].
Lipophilicity (High logP) Readily partitions into organic solvents and biological membranes.Requires organic solvent washes (e.g., 60-70% ethanol) for effective surface decontamination[4].
Chemical Stability The amide bond resists ambient hydrolysis and microbial degradation.Requires high-temperature incineration at an EPA-permitted hazardous waste facility[2].
Physical State Viscous liquid or low-melting solid at room temperature.Spills must be managed with high-surface-area, inert absorbents (e.g., sand, vermiculite)[3].

Immediate Spill Response & Containment Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization or environmental discharge. Adding an absorbent material does not eliminate the hazard; it merely transforms it into a manageable physical state for safe transport[2].

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Isolate the spill area immediately. Ensure local exhaust ventilation is active to disperse any accumulated vapors before proceeding[2].

  • Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround and cover the spill with an inert absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible absorbents like sawdust.[3]

  • Collection: Use non-sparking tools to scoop the absorbed mixture[2]. Place the material into a chemically resistant, vapor-tight high-density polyethylene (HDPE) or metal container[4].

  • Surface Decontamination: Wash the contaminated surface with a4 to solubilize residual lipophilic amide, followed by a standard soap and water wash[4].

  • Labeling & Storage: Seal the container tightly, label it as "Hazardous Waste - Spill Cleanup: 3-methyl-N-octylbenzamide", and transfer it to the satellite accumulation area.

SpillResponse A Spill Detected 3-methyl-N-octylbenzamide B Isolate & Ventilate Area A->B C Don Appropriate PPE (Nitrile, Goggles) B->C D Apply Inert Absorbent (Sand/Vermiculite) C->D E Collect with Non-Sparking Tools D->E F Transfer to Sealed HazMat Container E->F G Decontaminate Surface (60-70% EtOH) F->G

Workflow for the immediate containment and decontamination of 3-methyl-N-octylbenzamide spills.

Standard Operating Procedure (SOP) for Routine Laboratory Disposal

Routine laboratory operations (e.g., synthesis, drug formulation assays) generate contaminated consumables and liquid waste. According to EPA and standard chemical disposal guidelines,5[5].

Step-by-Step Routine Disposal Protocol:

  • Waste Segregation (Crucial Step): Never mix 3-methyl-N-octylbenzamide waste with strong oxidizing agents or acids, as this can trigger dangerous exothermic reactions[1].

  • Liquid Waste Routing:

    • If dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, DMSO), route the solution to the "Non-Halogenated Organic Waste" carboy.

    • If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), route the solution to the "Halogenated Organic Waste" carboy. This ensures the disposal facility utilizes the correct incineration temperatures and scrubber systems to handle halogen off-gassing.

  • Solid Waste Routing: Dispose of contaminated pipette tips, Kimwipes, and empty vials in a designated "Solid Hazardous Chemical Waste" bin lined with a compatible poly-bag.

  • Container Management: Keep all waste containers tightly closed unless actively adding waste. This prevents vapor release and complies with RCRA closed-container regulations.

  • Final Manifesting: The laboratory's designated waste broker must profile the waste for transport to a certified Treatment, Storage, and Disposal Facility (TSDF)[6].

WasteSegregation Start 3-methyl-N-octylbenzamide Waste Generated Decision1 Waste State? Start->Decision1 Solid Contaminated Solids (PPE, Wipes, Vials) Decision1->Solid Solid Liquid Liquid Solutions Decision1->Liquid Liquid BinSolid Solid HazMat Bin Solid->BinSolid Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Solvents (e.g., DCM) Decision2->Halogenated Yes NonHalogenated Non-Halogenated Solvents (e.g., EtOH, DMSO) Decision2->NonHalogenated No BinHalo Halogenated Waste Carboy Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Carboy NonHalogenated->BinNonHalo Incinerator EPA-Permitted Incineration Facility BinSolid->Incinerator BinHalo->Incinerator BinNonHalo->Incinerator

Decision matrix for the segregation and routing of 3-methyl-N-octylbenzamide laboratory waste.

The Science of Destruction: Why Incineration?

As scientists, we must understand the "why" behind the "what." 3-methyl-N-octylbenzamide contains a highly stable amide linkage. Environmental biodegradation of sterically hindered amides is notoriously slow. If sent to a landfill, the lipophilic nature of the octyl chain allows it to persist and potentially bioaccumulate or leach into groundwater.

Incineration at a permitted facility ensures the ambient temperature exceeds 1,000°C (1,832°F). At these temperatures, the activation energy required to cleave the C-N amide bond and the aromatic ring is easily surpassed. The molecule undergoes complete thermal oxidation, yielding carbon dioxide, water vapor, and nitrogen oxides (NOx). The NOx emissions are subsequently scrubbed by the facility's environmental control systems before atmospheric release. This self-validating system guarantees zero environmental persistence and full compliance with 6[6].

References

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • N,N-Diethyl-m-toluamide SDS, 134-62-3 Safety D
  • Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide) - Carl ROTH Source: carlroth.com
  • N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals - NOAA Source: noaa.gov
  • Safety Reference - Flinn Scientific Source: flinnsci.com
  • Laboratory Environmental Sample Disposal Inform

Sources

© Copyright 2026 BenchChem. All Rights Reserved.